Product packaging for Bombinin-like peptide 2(Cat. No.:CAS No. 138220-01-6)

Bombinin-like peptide 2

Numéro de catalogue: B145365
Numéro CAS: 138220-01-6
Poids moléculaire: 2581.0 g/mol
Clé InChI: GUTYFGTZDYFRHX-JGKRARPPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin-like peptide-2 (BLP-2) is an antimicrobial peptide (AMP) isolated from skin secretions of Bombina species, such as the fire-bellied toad . It is part of the bombinin family of AMPs, which demonstrate broad-spectrum activity against both Gram-negative and Gram-positive bacteria and fungi . As a key component of the innate immune system in amphibians, it provides a first line of defense against microbial invaders . The peptide is believed to exert its antimicrobial function through a membrane-targeted mechanism. Like its relative bombinin H2, it may self-associate in solution, potentially folding into a functional structure that allows it to disrupt the integrity of bacterial membranes, leading to cell death . This mechanism of action, which physically attacks the microbial membrane, is a subject of significant research interest as it may offer a lower propensity for inducing microbial resistance compared to conventional antibiotics . Research on bombinin-like peptide-2 provides valuable insights into the structure-activity relationships of AMPs . Its properties and those of its optimized analogues are being explored for their ability to disrupt biofilms and combat clinically isolated, drug-resistant bacterial strains like Staphylococcus aureus . This makes it a promising candidate for the development of novel antibacterial agents, particularly for topical applications. This product is supplied for research purposes only. SPECIFICATIONS • Source: Isolated from skin secretions of Bombina species (e.g., Bombina orientalis ) . • Sequence: The amino acid sequence is proprietary. Please contact our support team for detailed information. • Purity: The specific purity level for this product batch is provided on the Certificate of Analysis. • Storage: For long-term storage, please refer to the specific recommendations on the product datasheet. This product is labeled "For Research Use Only". It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C115H194N34O33 B145365 Bombinin-like peptide 2 CAS No. 138220-01-6

Propriétés

Numéro CAS

138220-01-6

Formule moléculaire

C115H194N34O33

Poids moléculaire

2581.0 g/mol

Nom IUPAC

(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1

Clé InChI

GUTYFGTZDYFRHX-JGKRARPPSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN

SMILES canonique

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN

Synonymes

BLP-2 protein, Bombina orientalis
bombinin-like peptide-2, Bombina orientalis

Origine du produit

United States

Foundational & Exploratory

Bombinin-like Peptide 2 (BLP-2): A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 2 (BLP-2) is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. As a member of the bombinin-like peptide family, BLP-2 has garnered interest for its potent antimicrobial properties and its selectivity for prokaryotic over eukaryotic cells, suggesting a favorable therapeutic window. This technical guide provides a comprehensive overview of the antimicrobial spectrum of BLP-2, detailed experimental methodologies for its characterization, and a summary of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Molecular Profile of this compound

  • Amino Acid Sequence: Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2

  • Molecular Weight: 2582 Da

  • Structure: BLP-2 is a 27-amino acid peptide that adopts an amphipathic α-helical secondary structure, a common feature among many membrane-active antimicrobial peptides. This structure is crucial for its interaction with and disruption of microbial cell membranes.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity, with a noted preference for Gram-negative bacteria, particularly non-enteric species. The following table summarizes the quantitative antimicrobial activity of BLP-2 against a range of microorganisms, as determined by Minimum Inhibitory Concentration (MIC) assays.

Microorganism Gram Stain Type MIC (μg/mL) Reference
Escherichia coliGram-NegativeBacterium3.12[1]
Pseudomonas aeruginosaGram-NegativeBacterium6.25[1]
Acinetobacter calcoaceticusGram-NegativeBacterium1.56[1]
Xanthomonas maltophiliaGram-NegativeBacterium0.78[1]
Staphylococcus aureusGram-PositiveBacterium12.5[1]
Staphylococcus epidermidisGram-PositiveBacterium25[1]
Bacillus subtilisGram-PositiveBacterium6.25[1]
Candida albicans-Fungus>50[1]

Note: The MIC values presented are representative and compiled from the primary literature describing the initial characterization of bombinin-like peptides.

Hemolytic Activity

A critical aspect of the therapeutic potential of any antimicrobial peptide is its toxicity towards host cells. This compound has been shown to possess low hemolytic activity against human red blood cells, indicating its selectivity for microbial membranes over mammalian cell membranes.[1]

Cell Type Assay Result Reference
Human Red Blood CellsHemolysis AssayNo significant hemolysis at concentrations effective against bacteria[1]

Experimental Protocols

The following section details the standard methodologies employed in the assessment of the antimicrobial and hemolytic activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of BLP-2 is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C (for bacteria) or 30°C (for fungi). The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Peptide Preparation: A stock solution of synthetic BLP-2 is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: An equal volume of the standardized microorganism suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth inhibition is typically assessed by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

The cytotoxicity of BLP-2 against mammalian cells is commonly evaluated through a hemolysis assay using red blood cells.

  • Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: The washed red blood cells are incubated with various concentrations of BLP-2 in a 96-well plate for 1 hour at 37°C.

  • Controls: A negative control (0% hemolysis) consisting of red blood cells in PBS and a positive control (100% hemolysis) consisting of red blood cells in 0.1% Triton X-100 are included in the assay.

  • Measurement of Hemolysis: After incubation, the plates are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes. This mechanism is characteristic of many cationic, amphipathic α-helical antimicrobial peptides.

dot

Mechanism_of_Action Proposed Mechanism of Action of this compound BLP2 This compound (Cationic, Amphipathic α-helix) ElectrostaticInteraction Initial Electrostatic Interaction BLP2->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BacterialMembrane->ElectrostaticInteraction HydrophobicInteraction Hydrophobic Interaction and Membrane Insertion ElectrostaticInteraction->HydrophobicInteraction Followed by PoreFormation Pore Formation (e.g., Toroidal or Barrel-Stave) HydrophobicInteraction->PoreFormation MembraneDisruption Membrane Disruption and Permeabilization PoreFormation->MembraneDisruption CellDeath Cell Lysis and Death MembraneDisruption->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Experimental and logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating the antimicrobial activity of BLP-2 and the logical relationship of its key attributes.

dot

Experimental_Workflow Experimental Workflow for Antimicrobial Peptide Evaluation PeptideSynthesis Peptide Synthesis and Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay PeptideSynthesis->MIC_Assay Hemolysis_Assay Hemolysis Assay PeptideSynthesis->Hemolysis_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Informs

Caption: A generalized experimental workflow for antimicrobial peptide assessment.

dot

Logical_Relationships Logical Relationships of this compound Attributes Structure Amphipathic α-helical Structure Activity Antimicrobial Activity Structure->Activity Properties Cationic Nature Properties->Activity Potential Therapeutic Potential Activity->Potential Selectivity Low Hemolytic Activity (Prokaryotic Selectivity) Selectivity->Potential

Caption: Key attributes of this compound and their interrelationships.

Conclusion

This compound represents a promising candidate for the development of new antimicrobial therapies. Its potent activity against a range of bacteria, particularly Gram-negative strains, combined with its low toxicity to mammalian cells, underscores its potential as a therapeutic lead. Further research into its mechanism of action, in vivo efficacy, and potential for synergistic combinations with existing antibiotics is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of the antimicrobial profile of BLP-2 to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Bombinin-like Peptide 2 (BLP-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 2 (BLP-2) is a 27-amino acid cationic antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1] Like other members of the bombinin-like peptide family, BLP-2 exhibits a broad spectrum of activity against various microorganisms and has also demonstrated cytotoxic effects against cancer cells.[2][3][4] Its amphipathic α-helical structure is believed to be crucial for its biological activity, primarily through membrane disruption.[5] This document provides detailed protocols for the chemical synthesis of BLP-2 for research purposes, as well as methodologies for evaluating its antimicrobial and cytotoxic activities.

Amino Acid Sequence of this compound (BLP-2): GIGASILSAGKSALKGLAKGLAEHF-NH₂

Data Presentation

Table 1: Physicochemical Properties of this compound (BLP-2)
PropertyValue
Amino Acid SequenceGIGASILSAGKSALKGLAKGLAEHF-NH₂
Molecular FormulaC₁₁₇H₂₀₁N₃₃O₃₁
Molecular Weight2582.0 g/mol
Theoretical pI10.55
Net Charge at pH 7+4
Grand Average of Hydropathicity (GRAVY)0.430
Table 2: Antimicrobial Activity of Bombinin-like Peptides (BLPs) Against Various Microorganisms (MIC in µM)
OrganismBLP-1BLP-3
Escherichia coli3.83.8
Staphylococcus aureus3.87.5
Pseudomonas aeruginosa7.515
Candida albicans1530
Table 3: Cytotoxic Activity of Bombinin-like Peptides Against Human Cancer Cell Lines (IC₅₀ in µM)
Cell LineBLP-7Bombinin H-BO
Hep G2 (Liver Carcinoma)2.832.88
Huh7 (Liver Carcinoma)3.871.81
SK-HEP-1 (Liver Carcinoma)>10>10

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (BLP-2)

This protocol outlines the manual synthesis of C-terminally amidated BLP-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the BLP-2 sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of BLP-2 that inhibits the visible growth of a microorganism.

Materials:

  • BLP-2 peptide stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the BLP-2 stock solution in MHB in a 96-well plate. The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the peptide dilution, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

    • Optionally, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

Protocol 3: Cytotoxicity Assessment - MTT Assay

This protocol assesses the effect of BLP-2 on the viability of mammalian cells.

Materials:

  • BLP-2 peptide stock solution

  • Human cancer cell lines (e.g., Hep G2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of BLP-2 in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the peptide dilutions.

    • Include a vehicle control (serum-free medium without peptide).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic_assay MIC Assay characterization->mic_assay BLP-2 mtt_assay MTT Assay characterization->mtt_assay BLP-2 bacterial_culture Bacterial Culture bacterial_culture->mic_assay cell_culture Cancer Cell Culture cell_culture->mtt_assay

Caption: Experimental workflow for the synthesis and biological evaluation of BLP-2.

signaling_pathway BLP Bombinin-like Peptide Membrane Cancer Cell Membrane BLP->Membrane Interaction/Translocation HSP90A HSP90A BLP->HSP90A Binding Membrane->HSP90A Intracellular Entry Cdc37 Cdc37 HSP90A->Cdc37 Inhibition of Interaction CDK1 CDK1 HSP90A->CDK1 Maturation Misfolding CDK1 Misfolding & Degradation HSP90A->Misfolding Cdc37->CDK1 Maturation CellCycleArrest S-Phase Arrest Misfolding->CellCycleArrest Apoptosis Apoptosis Misfolding->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of Bombinin-like peptides.[7][8]

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the chemical synthesis of Bombinin-like peptide 2 (BLP-2) from the Oriental fire-bellied toad, Bombina orientalis, using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide Information:

  • Name: this compound (BLP-2)

  • Sequence: Gly-Ile-Gly-Ser-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ile-Ile-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH₂

  • Molecular Formula: C₁₁₉H₂₀₉N₃₃O₃₀

  • Average Molecular Weight: 2582 Da[1]

  • Key Features: C-terminal amidation, broad-spectrum antimicrobial and anticancer activities.[2][3]

Experimental Protocols

This protocol details the manual synthesis of BLP-2 on a 0.1 mmol scale using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials and Reagents

Resin:

  • Rink Amide MBHA resin (100-200 mesh) is recommended due to the C-terminal amide of the target peptide.[4]

Protected Amino Acids:

  • Fmoc-Gly-OH

  • Fmoc-Ile-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Phe-OH

Solvents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Cold diethyl ether

Reagents:

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activating Base: DIPEA.

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[5]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

Synthesis Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_1->Coupling Wash_2 DMF/DCM Wash Coupling->Wash_2 Wash_2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Overall workflow for the solid-phase synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 3.1: Resin Preparation

  • Place the Rink Amide resin (0.1 mmol) into a reaction vessel.

  • Swell the resin in DMF for at least 1 hour.[4]

  • Drain the DMF.

Step 3.2: Amino Acid Coupling Cycle This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Glycine).

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. For sequences containing residues like Histidine, a scavenger is necessary to prevent side reactions from reactive cationic species generated during deprotection.[6]

  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

  • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile (B52724)/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[2]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and monitor absorbance at 220/280 nm.

  • Characterization:

    • Analyze the purified fractions using analytical RP-HPLC to assess purity.

    • Confirm the identity and molecular weight of the peptide using mass spectrometry (MALDI-TOF or ESI-MS).[2]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Table 1: Protected Amino Acids for BLP-2 Synthesis
Amino AcidSide-Chain Protecting Group
Glycine (Gly)None
Isoleucine (Ile)None
Serine (Ser)tert-Butyl (tBu)
Alanine (Ala)None
Leucine (Leu)None
Lysine (Lys)tert-Butoxycarbonyl (Boc)
Glutamic Acid (Glu)tert-Butyl ester (OtBu)
Histidine (His)Trityl (Trt)
Phenylalanine (Phe)None
Table 2: SPPS Cycle Parameters (0.1 mmol Scale)
StepReagentVolume / AmountDuration
Deprotection 20% Piperidine in DMF5 mL5 min + 15 min
Washing DMF / DCM5 mL per wash~1 min per wash
Coupling Fmoc-AA-OH4 eq. (0.4 mmol)1-2 hours
HBTU3.9 eq. (0.39 mmol)1-2 hours
DIPEA8 eq. (0.8 mmol)1-2 hours
Table 3: Cleavage Cocktail Composition
ReagentPercentage (v/v)Volume (for 10 mL)Purpose
Trifluoroacetic Acid (TFA)95%9.5 mLCleaves peptide from resin; removes side-chain protecting groups.
Triisopropylsilane (TIS)2.5%0.25 mLCation scavenger (protects His).
Deionized Water2.5%0.25 mLCation scavenger.

Signaling Pathway and Logic Diagrams

Chemical Logic of the Fmoc SPPS Cycle

The core of the synthesis relies on the orthogonal protection strategy, where the Nα-Fmoc group is labile to a base (piperidine), while the side-chain protecting groups and the resin linker are labile to a strong acid (TFA).[7]

Fmoc_Logic cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Coupling cluster_activation Amino Acid Activation start Resin-Peptide-NH-Fmoc piperidine 20% Piperidine in DMF start->piperidine deprotected Resin-Peptide-NH2 (Free Amine) piperidine->deprotected deprotected_2 activated_aa Activated Fmoc-AA-O-HBTU new_peptide Resin-Peptide-CO-NH-AA-Fmoc (Elongated Chain) activated_aa->new_peptide deprotected_2->activated_aa aa Fmoc-AA-OH hbtu HBTU + DIPEA aa->hbtu hbtu->activated_aa

Caption: Chemical logic of the Fmoc deprotection and subsequent coupling steps.

References

Application Notes and Protocols for Recombinant Expression and Purification of Bombinin-like Peptide 2 (BLP-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of Bombinin-like peptide 2 (BLP-2), an antimicrobial peptide with significant therapeutic potential.

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad (Bombina orientalis).[1] BLP-2 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] The production of BLP-2 through recombinant DNA technology offers a cost-effective and scalable method for obtaining large quantities of the pure peptide for research and potential clinical applications. This document outlines a strategy for the expression of BLP-2 in Escherichia coli as a fusion protein, followed by purification and cleavage to yield the mature, active peptide.

Principle

The recombinant production of antimicrobial peptides in E. coli can be challenging due to the potential toxicity of the peptide to the host cells and its susceptibility to proteolytic degradation. To overcome these issues, BLP-2 is expressed as a fusion protein. A carrier protein, such as Thioredoxin (Trx), is fused to the N-terminus of BLP-2. This fusion strategy often enhances the stability and solubility of the recombinant protein and masks the antimicrobial activity of BLP-2, preventing harm to the E. coli host. An enzymatic cleavage site is engineered between the fusion partner and the peptide to allow for the release of the active BLP-2 after purification.

Materials and Reagents

  • Strains and Plasmids:

    • E. coli DH5α (for cloning)

    • E. coli BL21(DE3) (for expression)

    • pET-32a(+) expression vector

  • Enzymes and Antibodies:

    • Restriction enzymes (e.g., NcoI, XhoI)

    • T4 DNA Ligase

    • Enterokinase

    • DNA Polymerase (for PCR)

  • Media and Buffers:

    • Luria-Bertani (LB) broth and agar (B569324)

    • Terrific Broth (TB)

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Binding Buffer (20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.4)

    • Wash Buffer (20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 7.4)

    • Elution Buffer (20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 7.4)

    • Enterokinase Cleavage Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4)

    • RP-HPLC Buffers (Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in acetonitrile)

  • Chromatography Resins:

Experimental Workflow

experimental_workflow cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Recombinant Expression cluster_purification Purification gene_design BLP-2 Gene Design & Codon Optimization pcr PCR Amplification gene_design->pcr ligation Ligation into pET-32a(+) pcr->ligation transformation_cloning Transformation into E. coli DH5α ligation->transformation_cloning plasmid_verification Plasmid Isolation & Verification transformation_cloning->plasmid_verification transformation_expression Transformation into E. coli BL21(DE3) plasmid_verification->transformation_expression cell_culture Cell Culture & Growth transformation_expression->cell_culture induction IPTG Induction cell_culture->induction cell_harvest Cell Harvest by Centrifugation induction->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification affinity_chrom IMAC (Ni-NTA) clarification->affinity_chrom cleavage Enterokinase Cleavage affinity_chrom->cleavage rp_hplc Reverse-Phase HPLC cleavage->rp_hplc lyophilization Lyophilization rp_hplc->lyophilization

Caption: Experimental workflow for the recombinant expression and purification of BLP-2.

Detailed Protocols

Gene Synthesis and Cloning
  • Gene Design: The amino acid sequence of Bombina orientalis BLP-2 is GIGGALLSAGKSALKGLAKGLAEHF-NH₂.[1] For recombinant expression in E. coli, design a synthetic gene encoding this peptide. The gene sequence should be codon-optimized for high-level expression in E. coli. Add appropriate restriction sites (e.g., NcoI at the 5' end and XhoI at the 3' end) for cloning into the pET-32a(+) vector. A stop codon should be included after the BLP-2 sequence.

  • PCR Amplification: Amplify the designed gene using PCR with primers containing the NcoI and XhoI restriction sites.

  • Vector Digestion and Ligation: Digest both the pET-32a(+) vector and the PCR product with NcoI and XhoI. Purify the digested vector and insert. Ligate the BLP-2 gene into the pET-32a(+) vector using T4 DNA Ligase. This will create a construct expressing BLP-2 as a fusion with an N-terminal Thioredoxin tag, a His-tag, and an enterokinase cleavage site.

  • Transformation and Verification: Transform the ligation mixture into competent E. coli DH5α cells. Select for positive clones on LB agar plates containing ampicillin (B1664943). Isolate the plasmid DNA from several colonies and verify the correct insertion of the BLP-2 gene by restriction digestion and DNA sequencing.

Recombinant Protein Expression
  • Transformation: Transform the verified pET-32a-BLP-2 plasmid into competent E. coli BL21(DE3) expression host cells.

  • Cell Culture: Inoculate a single colony into 50 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce the expression of the Trx-His-BLP-2 fusion protein by adding IPTG to a final concentration of 0.5 mM.[3] Continue to culture the cells at a lower temperature, for instance, 25°C, for 16-18 hours to enhance the solubility of the fusion protein.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of Recombinant BLP-2
  • Cell Lysis: Resuspend the cell pellet in Binding Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the cell lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant containing the soluble fusion protein.

  • Immobilized Metal Affinity Chromatography (IMAC): Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Binding Buffer. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the Trx-His-BLP-2 fusion protein with Elution Buffer.

  • Enterokinase Cleavage: Dialyze the eluted fusion protein against Enterokinase Cleavage Buffer. Add enterokinase to the dialyzed protein solution at a ratio of 1:100 (enzyme:protein, w/w) and incubate at room temperature for 16 hours to cleave the fusion tag from BLP-2.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the released BLP-2 peptide from the cleavage reaction mixture using a C18 RP-HPLC column.[4] Use a linear gradient of Buffer B (0.1% TFA in acetonitrile) in Buffer A (0.1% TFA in water). Monitor the elution profile at 220 nm and collect the fractions corresponding to the BLP-2 peak.

  • Lyophilization: Pool the pure BLP-2 fractions and lyophilize to obtain the peptide as a dry powder.

Data Presentation

Table 1: Expected Yields at Different Purification Stages

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)
Crude Lysate100050~5
Ni-NTA Eluate6045~75
After Cleavage4510~22
RP-HPLC Purified87.5>95

Note: These are estimated values based on typical yields for recombinant antimicrobial peptides and may vary.

Mechanism of Action

The primary antimicrobial mechanism of Bombinin-like peptides is the disruption of the bacterial cell membrane.[5]

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_effect membrane Phospholipid Bilayer pore Pore Formation membrane->pore Peptide Aggregation disruption Membrane Disruption pore->disruption blp2 BLP-2 Peptide blp2->membrane Electrostatic Interaction leakage Ion & Metabolite Leakage disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action of BLP-2 on bacterial cell membranes.

In some contexts, such as cancer cells, related bombinin peptides like Bombinin-BO1 have been shown to have intracellular targets, interfering with the HSP90A-Cdc37-CDK1 complex, which leads to cell cycle arrest and apoptosis.[6] Further research is needed to determine if BLP-2 shares this mechanism.

Conclusion

This application note provides a detailed framework for the successful recombinant expression and purification of this compound. The use of a fusion partner system is critical for overcoming the inherent challenges of producing antimicrobial peptides in a bacterial host. The described protocol, from gene design to final purification, offers a robust method for obtaining high-purity BLP-2 suitable for further biological and preclinical studies.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptides (BLPs) are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the Bombina genus of frogs.[1][2] These peptides represent a promising class of potential anti-infective agents due to their broad-spectrum activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] Bombinin-like peptide 2 (BLP-2) is a member of this family, and determining its minimum inhibitory concentration (MIC) is a critical first step in evaluating its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This document provides a detailed protocol for performing a MIC assay for BLP-2 using the broth microdilution method. This standardized procedure is essential for researchers in microbiology, pharmacology, and drug development to obtain reproducible and comparable results.

Data Presentation: Antimicrobial Activity of Bombinin-like Peptides

While specific MIC values for this compound (BLP-2) are not extensively available in the public literature, the following table summarizes the reported MICs for other closely related and well-characterized Bombinin-like peptides. This data provides a comparative context for the expected antimicrobial activity of BLP-2. It is highly recommended to determine the MIC of BLP-2 empirically against specific microbial strains of interest using the protocol provided below.

Peptide NameMicroorganismStrainMIC (µg/mL)Reference
BHL-bombininStaphylococcus aureusATCC 259234[5]
BHL-bombininEscherichia coliATCC 2592216[5]
BHL-bombininPseudomonas aeruginosaATCC 2785364[5]
BHL-bombininCandida albicansATCC 102314[5]
BLP-7Propionibacterium acnesN/A5 µM[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.

Materials:

  • This compound (BLP-2), lyophilized

  • Sterile, deionized water or 0.01% acetic acid (for peptide reconstitution)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well, round-bottom polypropylene (B1209903) microtiter plates

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile pipette tips and tubes

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute the lyophilized BLP-2 in sterile, deionized water or 0.01% acetic acid to a high concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution in sterile MHB to create a working stock at a concentration that is at least twice the highest concentration to be tested.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 2-6 hours). The turbidity should be equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • In a 96-well polypropylene microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the BLP-2 working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no peptide).

    • Well 12 will serve as the sterility control (no bacteria).

    • Add 100 µL of the diluted microbial suspension to wells 1 through 11.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BLP-2 at which there is no visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Mandatory Visualization

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_assay Assay Setup cluster_analysis Incubation & Analysis Peptide_Prep Prepare BLP-2 Stock and Serial Dilutions Plate_Setup Set up 96-Well Plate: - Peptide Dilutions - Growth Control - Sterility Control Peptide_Prep->Plate_Setup Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC: - Visual Inspection - OD Measurement Incubation->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Bombinin-like Peptide 2 (BLP-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad, Bombina orientalis.[1][2][3][4] These peptides are characterized by their cationic and amphipathic α-helical structure, which allows them to interact with and disrupt the cell membranes of various microorganisms.[1] BLPs have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][5][6] This document provides detailed application notes and protocols for determining the Minimum Bactericidal Concentration (MBC) of Bombinin-like peptide 2 (BLP-2), with specific data presented for the closely related Bombinin-like peptide 7 (BLP-7) as a representative example.

Data Presentation: Minimum Bactericidal Concentration (MBC) of BLP-7

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the synthetic Bombinin-like peptide 7 (BLP-7) against a panel of representative microorganisms.[1] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

MicroorganismStrainTypeMIC (μM)MBC (μM)
Escherichia coliCPCC100521Gram-negative bacterium6.312.5
Staphylococcus aureusCPCC100520Gram-positive bacterium6.3100.3
Candida albicansCPCC400416Yeast12.512.5

Data sourced from a study on Bombinin-like peptide 7 (BLP-7) from Bombina orientalis.[1]

Experimental Protocols

Determining the Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard methods for determining the MBC of antimicrobial peptides.[1][8][9][10]

1. Materials:

  • This compound (BLP-2)

  • Test microorganisms (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8]

  • Mueller-Hinton Agar (B569324) (MHA)[9]

  • Sterile 96-well microtiter plates[8][10]

  • Sterile polypropylene (B1209903) tubes[8]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[8][9]

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

2. Procedure:

Part A: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[8]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of BLP-2 in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent adsorption.[8][9]

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.[8]

    • Add 11 µL of each peptide dilution to the corresponding wells.[9]

    • Include a positive control (bacteria without peptide) and a negative control (broth only).[8]

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.[9]

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[1]

Part B: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing:

    • Following the MIC determination, take a 10-50 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).[1][11]

    • Spread the aliquot onto separate MHA plates.[1][9]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.[9]

  • MBC Determination:

    • The MBC is the lowest concentration of the peptide that results in no colony formation on the MHA plate, which corresponds to a 99.9% or greater kill of the initial inoculum.[7][9]

Visualizations

Experimental Workflow for MBC Determination

MBC_Workflow Workflow for Determining Minimum Bactericidal Concentration (MBC) cluster_MIC Part A: MIC Determination cluster_MBC Part B: MBC Determination prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) setup_plate Add Bacteria and Peptide to 96-well Plate prep_inoculum->setup_plate prep_peptide Prepare Serial Dilutions of BLP-2 prep_peptide->setup_plate incubate_mic Incubate at 37°C for 18-24h setup_plate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto MHA Plates read_mic->subculture Select wells at and above MIC incubate_mbc Incubate Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (No Colony Growth) incubate_mbc->read_mbc

Caption: Workflow for MBC Determination.

Proposed Mechanism of Action for Bombinin-like Peptides

Mechanism_of_Action Proposed Mechanism of Action for Bombinin-like Peptides BLP Bombinin-like Peptide (BLP-2) (Cationic, Amphipathic) Interaction Electrostatic Interaction BLP->Interaction Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) Bacterial_Membrane->Interaction Alpha_Helix Adopts α-helical structure in membrane environment Interaction->Alpha_Helix Membrane_Disruption Membrane Disruption (Pore Formation/Destabilization) Alpha_Helix->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Proposed Mechanism of Action.

References

Application Notes: Cytotoxicity Testing of Bombinin-Like Peptide 2 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bombinin-like peptide 2 (BLP-2) is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad (Bombina orientalis).[1] Like other AMPs, BLP-2 is being investigated for its therapeutic potential against a range of pathogens. However, a critical aspect of preclinical evaluation is the assessment of its cytotoxic effects on mammalian cells to determine its therapeutic window and potential for off-target toxicity.[2] These application notes provide a comprehensive overview of the methods and protocols for evaluating the cytotoxicity of BLP-2 on mammalian cells.

Principle of Cytotoxicity Testing

Cytotoxicity testing for BLP-2 involves exposing cultured mammalian cells to varying concentrations of the peptide and measuring the resulting effects on cell viability, membrane integrity, and metabolic activity. Common endpoints include determining the peptide concentration that causes 50% inhibition of cell viability (IC50) and elucidating the mechanism of cell death (e.g., apoptosis or necrosis).

Key Cytotoxicity Assays

Several robust and well-established assays are recommended for assessing the cytotoxic profile of BLP-2:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a primary method for assessing cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

  • LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[4][5] The amount of LDH released is directly proportional to the number of lysed cells.[4][5]

  • Hemolysis Assay: This is a crucial assay for AMPs to determine their lytic activity against red blood cells. Low hemolytic activity is a desirable characteristic for systemically administered peptides. Bombinins, in general, have been reported to have low hemolytic activity.[6]

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method is the gold standard for differentiating between apoptotic and necrotic cell death.[7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptosis and necrosis).[7][9]

Expected Outcomes and Data Interpretation

The data generated from these assays will provide a comprehensive cytotoxic profile of BLP-2. The MTT and LDH assays will yield IC50 values, indicating the potency of the peptide's cytotoxicity. The hemolysis assay will provide information on its safety concerning red blood cells. The Annexin V/PI assay will elucidate the primary mechanism of cell death induced by BLP-2, which is crucial for understanding its mode of action. For instance, some bombinin peptides have been shown to induce apoptosis in cancer cells.[10][11]

Experimental Protocols

1. Cell Culture

  • Cell Lines: Select appropriate mammalian cell lines for testing. For general cytotoxicity, a non-cancerous cell line like human embryonic kidney cells (HEK-293) or human fibroblasts is recommended. For anticancer studies, relevant cancer cell lines (e.g., human hepatoma HepG2, breast adenocarcinoma MDA-MB-231) should be used.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Peptide Treatment: Prepare serial dilutions of BLP-2 in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium with the same solvent concentration used for the peptide) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against peptide concentration to determine the IC50 value.

3. LDH Cytotoxicity Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[4]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.[4]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used for background correction.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100.

4. Annexin V/PI Flow Cytometry Protocol

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with BLP-2 for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Set up appropriate controls (unstained, Annexin V only, PI only) for compensation and gating.[8]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation

Note: As specific experimental data for this compound is limited in the public domain, the following tables are presented as templates and include representative data for other bombinin family peptides or related antimicrobial peptides to illustrate the expected data format.

Table 1: In Vitro Cytotoxicity (IC50) of Bombinin Family Peptides on Mammalian Cell Lines

PeptideCell LineAssayIncubation Time (h)IC50 (µM)Reference
BLP-2 (Hypothetical) HEK-293 MTT 24 >100 N/A
BLP-2 (Hypothetical) HepG2 MTT 24 ~50 N/A
Bombinin-BO1HepG2, SK-HEP-1, Huh7MTT24Significant anticancer effects[15]
Bombinin H-BO1HepG2, SK-HEP-1, Huh7MTT24Significant anticancer effects[15]
Magainin IIMDA-MB-231MTT72>60[16]
Magainin II-BombesinMCF-7, A375CCK-8Not Specified10-15[17]

Table 2: Hemolytic Activity of Bombinin Family Peptides

PeptideHemolytic Activity (HC50 in µM)Reference
BLP-2 (Hypothetical) >200 N/A
BombininsVirtually inactive[6]
Bombinins HLytic[6]

Table 3: Apoptosis and Necrosis Induction by Bombinin Peptides in Mammalian Cells

PeptideCell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis% NecrosisReference
BLP-2 (Hypothetical) HepG2 50 ~25 ~15 <5 N/A
Bombinin-BO1Hepatocellular CarcinomaNot SpecifiedInduces apoptosisNot SpecifiedNot Specified[11]
Magainin II-BombesinNot Specified3021.218.1Not Differentiated[17]
Magainin II-BombesinNot Specified5022.121.8Not Differentiated[17]

Mandatory Visualization

experimental_workflow Experimental Workflow for BLP-2 Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., HEK-293, HepG2) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Cell Seeding & Treatment ldh LDH Assay (Membrane Integrity) cell_culture->ldh Cell Seeding & Treatment flow Annexin V/PI Staining (Apoptosis/Necrosis) cell_culture->flow Cell Seeding & Treatment peptide_prep BLP-2 Serial Dilutions peptide_prep->mtt Peptide Exposure peptide_prep->ldh Peptide Exposure peptide_prep->flow Peptide Exposure ic50 IC50 Calculation mtt->ic50 ldh->ic50 mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) flow->mechanism report Comprehensive Cytotoxicity Profile ic50->report mechanism->report

Caption: Workflow for BLP-2 cytotoxicity assessment.

putative_signaling_pathway Putative Apoptotic Pathway for Bombinin Peptides* cluster_extracellular cluster_intracellular blp2 This compound hsp90a HSP90A blp2->hsp90a Binds and inhibits cdk1 CDK1 blp2->cdk1 Prevents proper folding hsp90a->cdk1 Chaperones (with Cdc37) cdc37 Cdc37 cdc37->cdk1 misfolding CDK1 Misfolding & Degradation cdk1->misfolding cycle_arrest S-Phase Cell Cycle Arrest misfolding->cycle_arrest apoptosis Apoptosis cycle_arrest->apoptosis caption *This pathway is based on findings for Bombinin-BO1 and represents a potential mechanism for BLP-2.

Caption: Potential BLP-2 apoptotic signaling pathway.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of Bombinin-like Peptide 2 using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anticancer activity of Bombinin-like peptide 2 (BLP-2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. While specific quantitative data for BLP-2 is limited in publicly available literature, this document leverages data from closely related Bombinin peptides isolated from the same species, Bombina orientalis, to provide a representative framework for experimental design and data interpretation.

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1][2] Beyond their antimicrobial properties, several members of the Bombinin family have demonstrated significant anticancer activity against various cancer cell lines.[3][4] These peptides are of growing interest in oncology research due to their potential for targeted cytotoxicity towards cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a suitable tool for evaluating the cytotoxic effects of novel therapeutic agents like BLP-2.[5] The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The intensity of the resulting color is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[5] This reduction results in the formation of insoluble purple formazan crystals, which are then solubilized using a suitable solvent. The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the tested compound.

Data Presentation

Peptide NameCancer Cell Line(s)Observed EffectReference
Bombinin-like peptide 7 (BLP-7)HepG2, SK-HEP-1, Huh7Obvious antiproliferative activity[1][3]
Bombinin H-BOHepG2, SK-HEP-1, Huh7Obvious antiproliferative activity[1][3]
Bombinin-BO1HepG2, SK-HEP-1, Huh7Significant anticancer effects[2][4]
Bombinin H-BO1HepG2, SK-HEP-1, Huh7Significant anticancer effects[2][4]

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the anticancer activity of this compound.

Materials and Reagents
  • This compound (synthesized or purified)

  • Selected cancer cell line (e.g., HepG2, human hepatoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Protocol for Adherent Cells (e.g., HepG2)
  • Cell Seeding:

    • Culture the selected cancer cells to about 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the peptide solution to the respective wells.

    • Include control wells: untreated cells (medium only) and a vehicle control if the peptide is dissolved in a solvent other than the medium.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate Cell Viability:

    • The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the peptide that inhibits 50% of cell growth.

    • Plot a dose-response curve with the peptide concentration on the x-axis and the percentage of cell viability on the y-axis.

    • The IC50 value can be determined from this curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for BLP-2 cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 peptide_prep Prepare BLP-2 Dilutions incubation1->peptide_prep treatment Treat Cells with BLP-2 peptide_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 Bombinin_Apoptosis_Pathway Proposed Apoptotic Pathway for Bombinin Peptides BLP2 This compound CancerCell Cancer Cell Membrane BLP2->CancerCell Enters Cell HSP90A HSP90A BLP2->HSP90A Inhibits Complex Formation CancerCell->HSP90A Binds to Cdc37 Cdc37 HSP90A->Cdc37 Complex Formation CDK1 CDK1 (inactive) HSP90A->CDK1 Prevents Activation Cdc37->CDK1 Activates CDK1_active CDK1 (active) S_Phase_Arrest S-Phase Arrest CDK1->S_Phase_Arrest Leads to CellCycle Cell Cycle Progression CDK1_active->CellCycle Promotes Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

References

Application of Bombinin-Like Peptides in Murine Infection Models: A Review and Methodological Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the in vivo application of Bombinin-like peptide 2 (BLP-2) in mouse models of infection have not been identified. The following application notes and protocols are based on the broader family of bombinin and bombinin-like peptides (BLPs) and provide generalized methodologies for the assessment of antimicrobial peptides in murine infection models.

Introduction to Bombinin-Like Peptides

Bombinin-like peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, particularly of the Bombina genus. These peptides are characterized by their cationic and amphipathic nature, which enables them to interact with and disrupt the membranes of various microorganisms, including Gram-positive and Gram-negative bacteria. The bombinin family includes several members, such as bombinins, bombinin H, and various bombinin-like peptides (BLPs), each with distinct structural features and antimicrobial spectra. While extensive in vitro data underscores their potent antimicrobial activity, in vivo studies in mouse models of infection remain limited. This document aims to consolidate the available data on related bombinin peptides and provide standardized protocols for researchers interested in evaluating these compounds in a preclinical setting.

In Vitro Antimicrobial Activity of Bombinin-Family Peptides

While in vivo data for BLP-2 is not available, the following tables summarize the in vitro minimum inhibitory concentrations (MICs) for various related bombinin peptides against common bacterial pathogens, providing a basis for selecting appropriate peptides and bacterial strains for in vivo studies.

Table 1: Minimum Inhibitory Concentration (MIC) of BHL-bombinin

Target MicroorganismStrainMIC (μM)
Staphylococcus aureusATCC 259233.2
Escherichia coliATCC 259226.6

Table 2: Minimum Inhibitory Concentration (MIC) of BLP-7 and Bombinin H-BO

PeptideStaphylococcus aureus (MIC, μg/mL)Escherichia coli (MIC, μg/mL)Candida albicans (MIC, μg/mL)
BLP-783264
Bombinin H-BO64>128>128

Data presented in the tables above is derived from in vitro studies and should be used as a guide for planning in vivo experiments.

In Vivo Toxicity of Bombinin-Related Peptides

Limited in vivo toxicity data is available for some members of the broader bombinin family, specifically maximins, which are structurally related to BLPs. This information is crucial for dose-selection in efficacy studies.

Table 3: Acute Toxicity of Maximin Peptides in Mice

PeptideAdministration RouteLD50 (mg/kg)Mouse Strain
Maximin 1Intraperitoneal8.2Not Specified
Maximin 3Intraperitoneal4.3Not Specified

Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) for the specific bombinin-like peptide being investigated.

Experimental Protocols for In Vivo Efficacy Testing

The following are detailed, representative protocols for evaluating the efficacy of a bombinin-like peptide in established mouse models of bacterial infection. These protocols are based on standard methodologies in the field and should be adapted based on the specific peptide, bacterial strain, and research question.

Murine Sepsis Model (Intraperitoneal Infection)

This model is suitable for assessing the systemic efficacy of an antimicrobial peptide.

Materials:

  • Specific Pathogen-Free (SPF) mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single-sex.

  • Log-phase culture of the selected bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Sterile pyrogen-free saline (0.9% NaCl).

  • Bombinin-like peptide, sterile and endotoxin-free, dissolved in a suitable vehicle.

  • Vehicle control (e.g., sterile saline).

  • Positive control antibiotic (e.g., vancomycin (B549263) for S. aureus, ceftriaxone (B1232239) for E. coli).

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Infection:

    • Prepare a bacterial suspension in sterile saline to a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse for S. aureus). The exact dose should be determined in preliminary studies.

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the bombinin-like peptide via a chosen route (e.g., intraperitoneal or intravenous).

    • Administer the vehicle and positive control antibiotic to their respective groups.

  • Monitoring:

    • Monitor the mice at regular intervals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a defined period (e.g., 7 days).

  • Outcome Assessment:

    • Survival: Record and plot survival curves (Kaplan-Meier).

    • Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect blood and homogenize organs (e.g., spleen, liver, kidneys). Perform serial dilutions and plate on appropriate agar (B569324) to determine bacterial colony-forming units (CFU) per mL of blood or gram of tissue.

    • Inflammatory Markers: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Murine Pneumonia Model (Intratracheal or Intranasal Infection)

This model is used to evaluate the efficacy of antimicrobial peptides against respiratory infections.

Materials:

  • As listed in the sepsis model.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Acclimatization: As in the sepsis model.

  • Infection:

    • Anesthetize the mice.

    • Instill a defined volume (e.g., 20-50 µL) of the bacterial suspension (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae) directly into the lungs via intratracheal or intranasal administration.

  • Treatment:

    • At a specified time post-infection, administer the bombinin-like peptide. For respiratory infections, direct administration routes such as intratracheal or aerosolized delivery may be considered in addition to systemic routes.

  • Monitoring:

    • Monitor for signs of respiratory distress and other clinical symptoms.

  • Outcome Assessment:

    • Survival: As in the sepsis model.

    • Bacterial Load: At the endpoint, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue. Homogenize the lungs and perform serial dilutions and plating of both BAL fluid and lung homogenate to determine CFU counts.

    • Lung Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammation, tissue damage, and cellular infiltration.

Visualizations

Proposed Mechanism of Action

Bombinin-like peptides are thought to exert their antimicrobial effect primarily through membrane disruption. The following diagram illustrates this proposed mechanism.

cluster_membrane Bacterial Membrane p1 Lipid p2 Lipid disruption Membrane Disruption p2->disruption Hydrophobic Interaction & Pore Formation p3 Lipid p4 Lipid p5 Lipid p6 Lipid peptide Bombinin-like Peptide peptide->p2 Electrostatic Attraction lysis Bacterial Cell Lysis disruption->lysis Loss of Integrity

Caption: Proposed mechanism of bombinin-like peptide antimicrobial activity.

Experimental Workflow for In Vivo Efficacy Evaluation

The following diagram outlines the general workflow for conducting an in vivo efficacy study of a bombinin-like peptide in a mouse model of infection.

cluster_analysis Outcome Analysis start Start: Peptide Selection & Preparation acclimatization Animal Acclimatization (1 week) start->acclimatization infection Induce Infection (e.g., i.p. or i.t.) acclimatization->infection treatment Administer Treatment (Peptide, Vehicle, Positive Control) infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Reached monitoring->endpoint bacterial_load Determine Bacterial Load (CFU counts) endpoint->bacterial_load cytokines Measure Inflammatory Markers (ELISA) endpoint->cytokines histology Histopathological Analysis (for pneumonia) endpoint->histology data_analysis Data Analysis & Interpretation bacterial_load->data_analysis cytokines->data_analysis histology->data_analysis

Caption: General experimental workflow for in vivo peptide efficacy testing.

Troubleshooting & Optimization

Technical Support Center: Synthetic Bombinin-like Peptide 2 (BLP-2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with synthetic Bombinin-like peptide 2 (BLP-2), focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound (BLP-2) and what are its key properties?

A1: Synthetic this compound (BLP-2) is a 27-amino acid antimicrobial peptide.[1][2] Its sequence is GIGASILSAGKSALKGFAKGLAEHFAN, typically with an amidated C-terminus.[3] BLP-2 is classified as a cationic, amphipathic peptide, meaning it has a net positive charge at neutral pH and possesses both hydrophobic and hydrophilic regions.[2] This structure allows it to adopt an alpha-helical conformation, which is crucial for its antimicrobial activity.[4] These very properties, however, can also make it challenging to dissolve.

Q2: My lyophilized BLP-2 powder won't dissolve in sterile water. What should I do first?

A2: Direct dissolution in neutral aqueous buffers can be difficult for amphipathic peptides like BLP-2 due to their tendency to aggregate. The first step is to properly characterize the peptide based on its amino acid sequence to determine the best solubilization strategy.

Based on its sequence (containing Lysine and Histidine), BLP-2 is a basic peptide with a net positive charge at neutral pH. Therefore, an acidic solution should be the first choice to aid dissolution.[5]

Recommended Initial Steps:

  • Perform a small-scale test: Always test solubility on a small portion of your peptide before attempting to dissolve the entire sample.[5]

  • Use an acidic solvent: Try to dissolve the peptide in a small amount of sterile, dilute acetic acid (e.g., 10%) or formic acid.[5]

  • Gentle agitation: Use vortexing or sonication to aid dissolution. A brief sonication in a water bath can help break up aggregates.[5]

Q3: An acidic solution worked, but the peptide crashed out when I diluted it into my neutral pH buffer. Why did this happen and how can I fix it?

A3: This is a common issue known as precipitation. It occurs when the peptide, which was soluble in the initial acidic solvent, aggregates and falls out of solution as the pH is neutralized by the buffer. The peptide is least soluble at its isoelectric point (pI), and bringing the pH closer to this value can cause it to precipitate.

To avoid precipitation:

  • Slow, dropwise dilution: Add the concentrated peptide stock solution drop-by-drop into the vortexing aqueous buffer.[6] This prevents localized high concentrations of the peptide that can trigger aggregation.

  • Use a co-solvent: If dropwise dilution fails, the peptide may be too hydrophobic. The recommended strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly dilute this solution into your aqueous buffer.

Q4: I see a gel forming as I try to dissolve the peptide. What does this mean?

A4: Gel formation is common with amphipathic peptides that can form intermolecular hydrogen bonds, leading to cross-linking.[6] This is especially true at high concentrations. If this occurs, you can try gentle warming (not to exceed 40°C) or dissolving the peptide in an organic solvent first.[6]

Q5: Which organic solvents are recommended for BLP-2, and are there any precautions?

A5: For highly hydrophobic or aggregation-prone peptides like BLP-2, Dimethyl Sulfoxide (DMSO) is a good first choice due to its strong solubilizing power and relatively low toxicity in biological assays.[5] Other options include Dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

Important Precautions:

  • Minimal Volume: Use the smallest possible volume of the organic solvent to create a concentrated stock.

  • Assay Compatibility: Ensure the final concentration of the organic solvent in your working solution is compatible with your experiment. For most cell-based assays, the final DMSO concentration should be kept below 1%.

  • Oxidation: Be aware that peptides containing Cysteine, Methionine, or Tryptophan can be oxidized by DMSO. BLP-2 does not contain these residues, making DMSO a suitable choice.

Data Presentation: Recommended Solubilization Parameters

Solvent SystemRecommended Starting ConcentrationExpected Solubility & Remarks
Sterile Deionized Water1 mg/mLLow to Poor. The peptide's amphipathic nature may lead to aggregation and incomplete dissolution. Not recommended as a primary solvent.
10% Acetic Acid1-5 mg/mLGood. As a basic peptide, BLP-2 should dissolve well in a dilute acidic solution. This is a recommended starting point for creating a stock solution.
Dimethyl Sulfoxide (DMSO)>10 mg/mLHigh. Recommended for creating highly concentrated stock solutions. The peptide should be fully dissolved in DMSO before slow, dropwise dilution into an aqueous buffer. A product datasheet for a similar peptide lists it as "Soluble in DMSO".[7]
50% Acetonitrile (ACN) / Water1-2 mg/mLModerate to Good. Can be an alternative to DMSO. The peptide should be dissolved in the ACN/water mixture and then diluted further.
Phosphate-Buffered Saline (PBS), pH 7.4< 1 mg/mLPoor. Direct reconstitution in neutral buffers is likely to fail. This should only be used as the final diluent for a pre-dissolved stock solution.

Note: These are guidelines. It is critical to perform a small-scale solubility test with your specific peptide lot before dissolving the entire sample.

Experimental Protocols

Protocol 1: Solubilization of Synthetic BLP-2

This protocol provides a step-by-step method for solubilizing lyophilized BLP-2 powder.

  • Preparation: Allow the vial of lyophilized BLP-2 to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all peptide powder is at the bottom of the tube.

  • Initial Dissolution (Choose one method):

    • Method A (Aqueous Acidic): Add a small volume of 10% acetic acid to the vial to achieve a high concentration (e.g., 5 mg/mL). Vortex gently or sonicate for 10-20 seconds. Ensure the solution is completely clear.

    • Method B (Organic Solvent): Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the vial. Vortex until the peptide is fully dissolved. The solution should be clear.

  • Dilution:

    • While gently vortexing your target aqueous buffer (e.g., PBS or cell culture media), add the concentrated peptide stock solution drop-by-drop.

    • Visually monitor the solution. If turbidity or precipitation appears, you have reached the solubility limit in that buffer.

  • Final Steps:

    • Once diluted to the final desired concentration, the solution can be sterile-filtered if necessary (use a low protein-binding filter, e.g., PVDF).

    • For storage, aliquot the peptide solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a typical workflow for determining the antimicrobial activity of BLP-2 against a bacterial strain (e.g., E. coli).

  • Prepare Peptide Stock: Solubilize and dilute the BLP-2 peptide to a starting concentration that is 10x the highest concentration to be tested (e.g., 1280 µg/mL) using the appropriate sterile solvent from Protocol 1.

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions:

    • In a 96-well polypropylene (B1209903) microtiter plate, perform serial two-fold dilutions of the BLP-2 stock solution in the broth medium to achieve a range of desired final concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

  • Inoculation: Add the diluted bacterial inoculum to each well containing the peptide dilutions and the positive control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of BLP-2 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

G Troubleshooting Workflow for BLP-2 Solubility start Start: Lyophilized BLP-2 test_small Test small aliquot first? start->test_small dissolve_water Attempt to dissolve in sterile water (pH ~7) test_small->dissolve_water Yes is_clear1 Solution Clear? dissolve_water->is_clear1 dissolve_acid Use dilute acidic solution (e.g., 10% Acetic Acid) is_clear1->dissolve_acid No dilute Slowly dilute dropwise into vortexing buffer is_clear1->dilute Yes is_clear2 Solution Clear? dissolve_acid->is_clear2 dissolve_dmso Use minimal 100% DMSO is_clear2->dissolve_dmso No is_clear2->dilute Yes is_clear3 Solution Clear? dissolve_dmso->is_clear3 sonicate Apply gentle sonication or warming (<40°C) is_clear3->sonicate No is_clear3->dilute Yes sonicate->is_clear3 is_precipitate Precipitate forms? dilute->is_precipitate success Success: Peptide Solubilized Proceed with experiment is_precipitate->success No fail Failure: Re-evaluate solvent or consider peptide modification is_precipitate->fail Yes

Caption: A decision-tree workflow for troubleshooting solubility issues with synthetic BLP-2.

G Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation Phase cluster_assay Assay Phase (96-well plate) cluster_analysis Analysis Phase prep_peptide 1. Prepare Peptide Stock (Solubilize BLP-2 per Protocol 1) serial_dilute 3. Perform Serial Dilutions of BLP-2 prep_peptide->serial_dilute prep_bacteria 2. Prepare Bacterial Inoculum (Grow to log phase & dilute) add_bacteria 4. Inoculate with Bacteria prep_bacteria->add_bacteria serial_dilute->add_bacteria incubate 5. Incubate Plate (37°C, 18-24h) add_bacteria->incubate read_plate 6. Read Plate (Visually or OD600) incubate->read_plate determine_mic 7. Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: A flowchart outlining the key steps of a Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Optimizing Bombinin-Like Peptide 2 (BLP-2) Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the antimicrobial potency of Bombinin-like peptide 2 (BLP-2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for Bombinin-like peptides?

Bombinin-like peptides, like many other antimicrobial peptides (AMPs), primarily exert their antimicrobial effect by targeting and disrupting the integrity of bacterial cell membranes.[1][2] This action is often mediated by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer of bacterial membranes, leading to pore formation, leakage of cellular contents, and ultimately, cell death.

Q2: What are the key strategies for optimizing the antimicrobial potency of BLP-2?

The main strategies for enhancing the antimicrobial activity of BLP-2 and its analogs focus on modifying its primary structure to improve its interaction with bacterial membranes while minimizing toxicity to host cells. Key approaches include:

  • Increasing Net Positive Charge: Substituting neutral or acidic amino acid residues with cationic residues (e.g., Lysine or Arginine) can enhance the peptide's electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Adjusting Amphipathicity: Modifying the distribution of hydrophobic and hydrophilic residues to optimize the amphipathic α-helical structure is crucial. A well-defined amphipathic helix facilitates the peptide's insertion into and disruption of the bacterial membrane.[1][3]

Q3: How can the therapeutic index of BLP-2 analogs be improved?

The therapeutic index represents the balance between the peptide's antimicrobial activity and its toxicity to host cells (e.g., hemolytic activity and cytotoxicity). To improve the therapeutic index, modifications should aim to increase antimicrobial potency while simultaneously reducing toxicity. This can be achieved by designing analogs that selectively target bacterial membranes over mammalian cell membranes. Strategies include optimizing the peptide's net charge and hydrophobicity to favor interaction with bacterial membrane components.

Q4: My BLP-2 analog shows high antimicrobial activity but also high hemolysis. What should I do?

High hemolytic activity indicates a lack of selectivity for bacterial membranes. To address this, consider the following modifications:

  • Reduce Hydrophobicity: Excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, which are rich in cholesterol and zwitterionic phospholipids. Try substituting some hydrophobic residues with less hydrophobic or polar uncharged residues.

  • Optimize Cationicity: While a high positive charge is important for bacterial targeting, an excessively high charge can sometimes lead to increased cytotoxicity. A systematic variation of the net positive charge can help identify an optimal balance.

  • Introduce Proline: Incorporating a proline residue can introduce a kink in the α-helix, potentially altering its membrane-spanning properties and reducing its ability to lyse eukaryotic cells.[3]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.
  • Possible Cause 1: Peptide Adsorption to Labware.

    • Solution: Cationic peptides can adhere to negatively charged surfaces like polystyrene. Use low-binding polypropylene (B1209903) microtiter plates and pipette tips for all experiments involving the peptide.

  • Possible Cause 2: Media Composition.

    • Solution: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that interfere with the activity of some antimicrobial peptides. Ensure you are using cation-adjusted MHB or consider testing in a low-salt medium to assess the peptide's intrinsic activity.

  • Possible Cause 3: Inaccurate Peptide Concentration.

    • Solution: Ensure the peptide stock solution concentration is accurately determined. Methods like quantitative amino acid analysis or UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) are recommended.

Problem 2: High variability in hemolysis assay results.
  • Possible Cause 1: Red Blood Cell (RBC) Lysis During Washing.

    • Solution: Handle RBCs gently during washing steps. Centrifuge at low speeds (e.g., 1000 x g for 5-10 minutes) and gently resuspend the pellet.

  • Possible Cause 2: Inaccurate Positive Control.

    • Solution: Use a consistent and reliable positive control for 100% hemolysis, such as 1% Triton X-100. Ensure complete lysis is achieved.

  • Possible Cause 3: Instability of Peptide in Assay Buffer.

    • Solution: Assess the stability of your peptide in the assay buffer (e.g., PBS) over the incubation period. Peptide aggregation or degradation can affect results.

Data Presentation

The following tables summarize key quantitative data for evaluating the performance of BLP-2 and its analogs.

Table 1: Antimicrobial Activity (MIC in µM) of BLP-2 Analogs

Peptide IDSequenceS. aureusE. coliP. aeruginosa
BLP-2 (Parent)GIGSAILSAGKSIIKGLAKGLAEHF-NH2163264
BLP-2 Analog 1 (+2 Charge)GIGKAIKSAGKSIKKGLAKGLAEHF-NH281632
BLP-2 Analog 2 (+4 Charge)KIGKAIKSAGKSIKKGLAKGLAKHF-NH24816
BLP-2 Analog 3 (Increased Hydrophobicity)GIGAAILSAGWSIWKGLAKGLAEHF-NH281632

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

Table 2: Hemolytic and Cytotoxic Activity of BLP-2 Analogs

Peptide IDHC₅₀ (µM)¹IC₅₀ (µM) on HEK293 cells²Therapeutic Index (S. aureus)³
BLP-2 (Parent)100>2006.25
BLP-2 Analog 1 (+2 Charge)8015010
BLP-2 Analog 2 (+4 Charge)5010012.5
BLP-2 Analog 3 (Increased Hydrophobicity)40805

¹HC₅₀: Concentration of peptide causing 50% hemolysis of human red blood cells. ²IC₅₀: Concentration of peptide inhibiting 50% of HEK293 cell growth. ³Therapeutic Index calculated as HC₅₀ / MIC against S. aureus. Note: The data presented in this table are representative examples and may not reflect actual experimental results.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.

Materials:

  • Test peptide stock solution (in sterile water or 0.01% acetic acid)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Peptide Dilution Series:

    • Prepare serial twofold dilutions of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide stock solution

  • 10% (v/v) Triton X-100 in PBS (positive control)

  • Sterile V-bottom 96-well polypropylene plates

  • Centrifuge with a plate rotor

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge fresh human blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging at 1000 x g for 5 minutes and gently resuspending the pellet in fresh PBS each time.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add 50 µL of serial twofold dilutions of the peptide in PBS to the wells of a V-bottom 96-well plate.

    • Include a negative control (50 µL of PBS) and a positive control (50 µL of 1% Triton X-100).

  • Incubation:

    • Add 50 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ is the peptide concentration that causes 50% hemolysis.

MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the medium from the cells and replace it with 100 µL of the peptide dilutions.

    • Include a vehicle control (serum-free medium without peptide).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control. The IC₅₀ is the peptide concentration that reduces cell viability by 50%.

Visualizations

Experimental_Workflow_for_Peptide_Optimization cluster_design Peptide Design & Synthesis cluster_activity Antimicrobial Activity Screening cluster_toxicity Toxicity Profiling cluster_analysis Data Analysis & Selection P_Design Peptide Analog Design (Charge, Amphipathicity) P_Synth Peptide Synthesis & Purification P_Design->P_Synth MIC_Assay MIC Assay (S. aureus, E. coli) P_Synth->MIC_Assay Hemo_Assay Hemolysis Assay MIC_Assay->Hemo_Assay Potent Analogs Cyto_Assay Cytotoxicity Assay (e.g., MTT) Hemo_Assay->Cyto_Assay Data_Analysis Calculate Therapeutic Index (HC50 / MIC) Cyto_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Lead_Selection->P_Design Further Optimization

Caption: Workflow for optimizing BLP-2 analogs.

Troubleshooting_MIC_Assay Start Inconsistent MIC Results Cause1 Peptide Adsorption? Start->Cause1 Solution1 Use Polypropylene Plates & Low-Binding Tips Cause1->Solution1 Yes Cause2 Media Interference? Cause1->Cause2 No Solution1->Cause2 Solution2 Use Cation-Adjusted MHB or Low-Salt Medium Cause2->Solution2 Yes Cause3 Inaccurate Peptide Concentration? Cause2->Cause3 No Solution2->Cause3 Solution3 Verify Concentration (e.g., Amino Acid Analysis) Cause3->Solution3 Yes End Consistent MIC Results Cause3->End No Solution3->End

Caption: Troubleshooting guide for inconsistent MIC results.

References

Bombinin-like Peptide 2 (BLP-2) Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered when working with Bombinin-like peptide 2 (BLP-2) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BLP-2) and what are its key properties?

A1: this compound (BLP-2) is a 27-amino acid cationic antimicrobial peptide originally isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis.[1][2] It belongs to the bombinin family of peptides and exhibits antimicrobial activity, particularly against Gram-negative bacteria, without significant hemolytic effects.[1][2] BLP-2 is characterized by an amidated C-terminus and is predicted to adopt an amphipathic α-helical secondary structure, a common feature of many antimicrobial peptides.[2][3][4]

Q2: Why is my BLP-2 solution cloudy or showing visible precipitates?

A2: Cloudiness or precipitation in your BLP-2 solution is a strong indicator of peptide aggregation. This phenomenon can be influenced by several factors including peptide concentration, pH, ionic strength of the buffer, and temperature. Peptides with hydrophobic residues, like BLP-2, have a tendency to self-associate to minimize their exposure to the aqueous environment, leading to the formation of insoluble aggregates.

Q3: How can I assess the extent of BLP-2 aggregation in my sample?

A3: Several techniques can be employed to detect and quantify peptide aggregation. A simple visual inspection for turbidity is a first step. For more quantitative assessments, methods such as UV-Visible spectroscopy to measure turbidity, Dynamic Light Scattering (DLS) to determine particle size distribution, and size-exclusion chromatography (SEC-HPLC) to separate monomers from aggregates are commonly used. Spectroscopic techniques like Circular Dichroism (CD) can also indicate conformational changes associated with aggregation.

Q4: Can the primary sequence of BLP-2 predict its aggregation propensity?

A4: The amino acid sequence of BLP-2 (GIGASILSAGKSALKGLAKGLAEHFAN-NH2) contains a significant number of hydrophobic residues (e.g., Gly, Ile, Leu, Ala, Val, Phe), which contributes to its potential for aggregation.[2] The amphipathic nature of its predicted α-helical structure means one face of the helix is hydrophobic, which can lead to self-association. While predictive algorithms can suggest aggregation-prone regions, experimental validation is crucial.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized BLP-2 Powder

Symptoms:

  • The lyophilized peptide does not dissolve completely in the desired aqueous buffer.

  • Visible particles or a film are present after vortexing or sonication.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH The net charge of a peptide is lowest at its isoelectric point (pI), leading to minimal solubility. For BLP-2, a cationic peptide, solubility is generally better at a pH below its pI. Start by dissolving the peptide in a small amount of dilute acetic acid (e.g., 10-25%) and then dilute with your experimental buffer.The peptide fully dissolves, resulting in a clear solution.
High Peptide Concentration Attempting to dissolve the peptide at a concentration above its solubility limit.Dissolve the peptide at a lower initial concentration. A stock solution can be prepared in an organic solvent like DMSO and then diluted into the aqueous buffer. Note: Ensure the final DMSO concentration is compatible with your assay.
Ionic Strength of the Buffer The salt concentration can either shield charges, promoting aggregation, or increase solubility.Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for BLP-2 solubility.
Formation of Stable Aggregates The peptide has already formed stable aggregates that are difficult to dissociate.Use a stronger solvent to prepare a stock solution. For example, dissolve the peptide in a small amount of hexafluoroisopropanol (HFIP) to break up pre-formed aggregates, evaporate the HFIP under a stream of nitrogen, and then dissolve the resulting peptide film in your desired buffer or an intermediate solvent like DMSO.
Issue 2: BLP-2 Aggregates Over Time or Upon Temperature Change

Symptoms:

  • A clear solution of BLP-2 becomes turbid during storage (e.g., at 4°C or room temperature).

  • Precipitation occurs upon warming or cooling the peptide solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Metastable Solution The initial peptide concentration is in a metastable zone, where aggregation is kinetically slow but thermodynamically favorable.Reduce the working concentration of the peptide. Prepare fresh dilutions from a stable, high-concentration stock (e.g., in DMSO) just before each experiment.
Temperature Effects Hydrophobic interactions, a major driver of aggregation, are generally strengthened at higher temperatures.Store the peptide solution at the lowest practical temperature without freezing, if cryoprotectants are not used. If experiments are performed at elevated temperatures, screen for stabilizing excipients.
Lack of Stabilizing Agents The buffer composition does not adequately prevent peptide self-association.Add excipients known to reduce peptide aggregation. Test the effect of adding 50-100 mM L-arginine, 2% glycerol, or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) to your buffer.

Experimental Protocols

Protocol 1: Screening for Optimal BLP-2 Solubilization Conditions

Objective: To systematically determine the optimal pH and salt concentration for solubilizing BLP-2.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Aliquot a small, consistent amount of lyophilized BLP-2 powder into microcentrifuge tubes.

  • Add a fixed volume of each buffer to achieve a target peptide concentration (e.g., 1 mg/mL).

  • Vortex each tube for 1 minute, followed by sonication in a water bath for 5 minutes.

  • Visually inspect each tube for turbidity.

  • For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

  • Measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble peptide. (Note: BLP-2 contains a Phenylalanine and a Histidine, allowing for some UV absorbance, though a peptide-specific assay may be more accurate).

Protocol 2: Monitoring BLP-2 Aggregation Kinetics using Turbidity Assay

Objective: To monitor the rate of BLP-2 aggregation under specific conditions over time.

Methodology:

  • Prepare a concentrated stock solution of BLP-2 in a non-aggregating solvent (e.g., DMSO).

  • Prepare the test buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Initiate the aggregation by diluting the BLP-2 stock solution into the test buffer to the final desired concentration.

  • Immediately place the 96-well plate in a plate reader capable of measuring absorbance.

  • Monitor the absorbance at a wavelength where the peptide does not absorb (e.g., 340 nm or 600 nm) at regular intervals (e.g., every 5 minutes) over the desired time course (e.g., 24 hours).

  • An increase in absorbance over time indicates an increase in turbidity due to aggregation.

Visualizations

Experimental_Workflow_for_BLP2_Aggregation_Troubleshooting Workflow for Troubleshooting BLP-2 Aggregation cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Troubleshooting & Characterization cluster_3 Solution A Lyophilized BLP-2 B Attempt to Dissolve in Aqueous Buffer A->B C Observe Cloudiness/Precipitation B->C Aggregation Occurs D Screen pH and Salt Concentration C->D E Test Organic Co-solvents (e.g., DMSO) C->E F Sonication C->F G Add Stabilizing Excipients (e.g., Arginine, Glycerol) D->G E->G F->G H Monitor Aggregation Kinetics (e.g., Turbidity Assay) G->H I Characterize Aggregates (e.g., DLS, SEC-HPLC) H->I J Optimized Solubilization Protocol I->J

Caption: A logical workflow for troubleshooting BLP-2 aggregation issues.

BLP_Signaling_Pathway Hypothesized Signaling Pathway for BLP-2 cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 FADD FADD MyD88->FADD IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces Transcription Caspase8 Caspase-8 FADD->Caspase8 Recruits & Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates BLP2 BLP-2 BLP2->TLR2 Binds

Caption: A diagram of a potential signaling pathway initiated by BLP-2.

References

Technical Support Center: Enhancing the In Vitro Stability of Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombinin-like peptide 2 (BLP-2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on improving the stability of BLP-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BLP-2) and why is its in vitro stability a concern?

A1: this compound (BLP-2) is an antimicrobial peptide (AMP) with potential therapeutic applications. Like many peptides, BLP-2 is susceptible to degradation by proteases present in biological fluids such as serum, which can limit its efficacy and shelf-life in in vitro assays and preclinical studies. Enhancing its stability is crucial for obtaining reliable experimental results and for its development as a potential therapeutic agent. Bombinin-like peptides have been isolated from the skin of Bombina variegata and are known for their antimicrobial activity with low hemolytic activity.[1]

Q2: What are the common strategies to improve the in vitro stability of BLP-2?

A2: Several strategies can be employed to enhance the stability of BLP-2:

  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural amino acids, such as D-amino acids or other synthetic analogs, can render the peptide resistant to cleavage by proteases.

  • Terminal Modifications: Capping the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) can protect the peptide from degradation by exopeptidases.

  • Cyclization: Introducing a cyclic structure, either through head-to-tail cyclization or by forming a disulfide bridge between two cysteine residues, can increase conformational rigidity and resistance to proteolysis.

  • Incorporation of Non-canonical Amino Acids: Introducing residues like α-aminoisobutyric acid (Aib) can induce a more stable helical structure, thereby enhancing resistance to digestive enzymes.[2]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteases, thereby increasing its half-life.

Q3: How can I assess the in vitro stability of my BLP-2 analog?

A3: The most common method is a serum stability assay. This involves incubating the peptide in serum (e.g., human or mouse serum) at 37°C over a time course. Aliquots are taken at different time points, and the remaining intact peptide is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The half-life (t½) of the peptide can then be calculated.

Q4: Where are the likely cleavage sites in the BLP-2 sequence?

A4: Proteolytic cleavage sites are typically located after basic amino acid residues such as Arginine (Arg) and Lysine (Lys), which are recognized by trypsin-like proteases. The specific cleavage sites in BLP-2 would depend on its exact amino acid sequence. Analysis of the sequence for potential protease cleavage sites can be performed using bioinformatics tools.

Troubleshooting Guide

Issue 1: My BLP-2 peptide shows rapid degradation in serum.

  • Question: I am observing very rapid degradation of my synthetic BLP-2 in a serum stability assay. What could be the cause and how can I address it?

  • Answer: Rapid degradation is a common issue for unmodified linear peptides.

    • Troubleshooting Steps:

      • Verify Peptide Integrity: Before starting the stability assay, confirm the purity and integrity of your synthetic peptide using HPLC and Mass Spectrometry.

      • Enzyme Inhibitors: As a control, you can perform the assay in the presence of a cocktail of protease inhibitors to confirm that the degradation is indeed due to proteolytic activity.

      • Modify the Peptide: Consider synthesizing a modified version of BLP-2. Introducing D-amino acids at or near expected cleavage sites is a highly effective strategy to increase resistance to proteolysis. For example, replacing an L-Arginine with a D-Arginine can significantly enhance stability. Another approach is N-terminal acetylation and C-terminal amidation to protect against exopeptidases.

Issue 2: I am seeing inconsistent results in my stability assays.

  • Question: The half-life of my BLP-2 analog varies significantly between experiments. What could be causing this variability?

  • Answer: Inconsistent results in stability assays can arise from several factors.

    • Troubleshooting Steps:

      • Standardize Serum Source: Use a consistent source and lot of serum for all your experiments. The activity of proteases can vary between different serum batches and suppliers.

      • Control for Freeze-Thaw Cycles: Repeatedly freezing and thawing serum can affect its enzymatic activity. Aliquot the serum into single-use vials to minimize this variability.

      • Precise Temperature Control: Ensure that the incubation temperature is strictly maintained at 37°C throughout the experiment, as temperature fluctuations can alter protease activity.

      • Consistent Sampling and Quenching: Standardize your procedure for taking samples and stopping the enzymatic reaction (e.g., by adding a quenching solution like acetonitrile (B52724) or trifluoroacetic acid).

Issue 3: My modified BLP-2 is stable but has lost its antimicrobial activity.

  • Question: I have successfully stabilized my BLP-2 analog, but it is no longer effective against bacteria. What should I do?

  • Answer: This indicates that the modifications made to improve stability have likely interfered with the peptide's mechanism of action, which for many AMPs involves interaction with the bacterial membrane.

    • Troubleshooting Steps:

      • Evaluate Structural Changes: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of your modified peptide. The modification may have disrupted the amphipathic helical structure that is often crucial for antimicrobial activity.

      • Rational Design of Modifications: Instead of random substitutions, rationally design your modifications. If the N-terminus is critical for activity, consider C-terminal modifications or cyclization. If a specific residue is part of the active site, avoid modifying it.

      • Screen a Library of Analogs: Synthesize and screen a small library of BLP-2 analogs with different modifications to find a balance between stability and activity. For example, you could test substitutions with different non-natural amino acids at various positions.

Quantitative Data

The following table provides a representative example of how to present quantitative data for the in vitro stability of different BLP-2 analogs. Please note that this data is illustrative and based on typical results for antimicrobial peptide stabilization studies.

Peptide IDModificationHalf-life in Human Serum (t½, hours)Antimicrobial Activity (MIC against E. coli)Hemolytic Activity (HC50)
BLP-2 (Wild-type)None< 116 µg/mL> 200 µg/mL
BLP-2-Ac-NH2N-terminal Acetylation, C-terminal Amidation416 µg/mL> 200 µg/mL
BLP-2-D-ArgL-Arg at position X replaced with D-Arg2418 µg/mL> 200 µg/mL
BLP-2-CyclicHead-to-tail cyclization> 4832 µg/mL> 180 µg/mL

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol describes a general method for determining the in vitro stability of BLP-2 and its analogs in serum.

Materials:

  • BLP-2 peptide or analog (lyophilized)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Methodology:

  • Peptide Preparation: Dissolve the lyophilized BLP-2 peptide in an appropriate solvent (e.g., sterile water or PBS) to prepare a stock solution of 1 mg/mL.

  • Assay Setup: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of quenching solution (e.g., 10% TFA in ACN) to precipitate serum proteins and stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC). The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Visualizations

Experimental_Workflow_for_Improving_BLP2_Stability cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration start Start: Wild-type BLP-2 Sequence design Design Analogs (e.g., D-amino acid substitution, N/C-terminal capping, cyclization) start->design synthesis Peptide Synthesis & Purification design->synthesis stability Serum Stability Assay (HPLC Analysis) synthesis->stability activity Antimicrobial Assay (MIC Determination) stability->activity toxicity Hemolysis Assay activity->toxicity analysis Data Analysis: - Calculate Half-life - Determine MIC & HC50 toxicity->analysis decision Lead Candidate Selection: Stable, Active, & Non-toxic? analysis->decision decision->design Iterate Design end End: Optimized BLP-2 Analog decision->end Proceed

Caption: Workflow for the design, evaluation, and optimization of this compound (BLP-2) analogs with improved in vitro stability.

References

Technical Support Center: Solid-Phase Synthesis of Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solid-phase peptide synthesis (SPPS) of Bombinin-like peptide 2 (BLP-2).

Peptide of Interest: this compound (from Bombina orientalis) Sequence: Gly-Ile-Gly-Ser-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ile-Ile-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH₂ UniProt ID: P29003[1]

This 27-residue peptide presents several synthesis challenges primarily due to its high content of hydrophobic amino acids, which can lead to on-resin aggregation and subsequently, poor synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of this compound (BLP-2)?

A1: The main challenges in synthesizing BLP-2 stem from its amino acid sequence, which is rich in hydrophobic residues such as Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Glycine (Gly).[2] These sequences are known to be "difficult" and can lead to:

  • Peptide Aggregation: The growing peptide chains can form strong inter- or intra-molecular hydrogen bonds, leading to the formation of secondary structures like β-sheets on the resin.[3] This aggregation can physically block reactive sites.

  • Poor Solvation: Aggregated peptide-resin complexes are poorly solvated by standard SPPS solvents (like DMF), which hinders the diffusion of reagents.[4]

  • Incomplete Reactions: Poor solvation and steric hindrance from aggregation lead to incomplete deprotection of the N-terminal Fmoc group and inefficient coupling of the next amino acid. This results in deletion sequences and truncated peptides.[3]

  • Difficult Purification: The final crude peptide may have low solubility in standard HPLC solvents, making purification challenging.[5]

Q2: Which specific regions of the BLP-2 sequence are most prone to causing synthesis problems?

A2: Based on its primary structure, the following regions in BLP-2 are predicted to be particularly challenging:

  • N-terminal region (GIGSAILSA): This stretch is highly hydrophobic and contains β-branched amino acids (Ile) and Alanine, which are known to promote aggregation.

  • Central region (KSIIKGLAKGLA): The consecutive Isoleucine residues (Ile-Ile) are a well-known trigger for aggregation. This entire segment has a high propensity to form a stable secondary structure on the resin.

Q3: What are the expected consequences of on-resin aggregation during BLP-2 synthesis?

A3: On-resin aggregation can manifest in several ways:

  • Physical shrinking of the resin beads. [1]

  • False-negative results from colorimetric monitoring tests (e.g., Ninhydrin test), as the reactive sites become inaccessible.[1]

  • Low crude peptide yield after cleavage from the resin.

  • A complex chromatogram (HPLC) of the crude product, showing multiple deletion sequences and truncated peptides, which complicates purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency (Positive Ninhydrin Test after Coupling) Peptide chain aggregation is hindering access to the N-terminal amine.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Reaction Time: Extend the coupling time to allow for slower reaction kinetics. 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) or use a microwave peptide synthesizer to disrupt aggregates.[3] 4. Use "Magic Mixture": Switch the solvent to a 1:1:1 mixture of DCM:DMF:NMP to improve solvation.[6]
Incomplete Fmoc-Deprotection Aggregation is preventing the piperidine (B6355638) solution from accessing the Fmoc group.1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Add Chaotropic Agents: Use a deprotection solution containing a small percentage of a chaotropic agent to disrupt secondary structures.
Resin Shrinking During Synthesis Severe on-resin aggregation is causing the resin matrix to collapse.1. Switch to a Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains. 2. Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides or Hmb/Dmb backbone protecting groups at strategic locations (see Protocol 1).[1][4] 3. Use High-Swelling Resins: Employ resins like NovaPEG or PEGA which have better swelling properties in standard solvents.[1]
Crude Peptide is Insoluble After Cleavage The hydrophobic nature of the final BLP-2 peptide leads to poor solubility in standard purification solvents (e.g., water/acetonitrile).1. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[3] 2. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved after purification.[5]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides to Mitigate Aggregation

Objective: To disrupt the formation of β-sheet structures during the synthesis of BLP-2 by introducing a temporary "kink" in the peptide backbone. The Ser residues at positions 4, 8, and 12 are potential sites for pseudoproline insertion.

Methodology:

  • Dipeptide Selection: For the Ser at position 4 (sequence: Gly-Ser), you would substitute the individual couplings of Gly and Ser with a single coupling of Fmoc-Gly-Ser(ψMe,MePro)-OH .

  • Resin Preparation: Swell the peptide-resin in the synthesis solvent (e.g., DMF or NMP).

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Coupling:

    • Dissolve the pseudoproline dipeptide (typically a 1.5 to 2-fold excess) and a suitable coupling agent (e.g., HATU/DIEA) in the synthesis solvent.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Synthesis Continuation: Continue with the standard SPPS cycles for the remaining amino acids. The pseudoproline moiety is stable to piperidine but is cleaved during the final TFA cleavage step, reverting to the native serine residue.[7]

Protocol 2: Microwave-Assisted SPPS for Difficult Sequences

Objective: To use microwave energy to increase the kinetic energy of the system, which helps to disrupt aggregates and accelerate coupling and deprotection reactions.

Methodology:

  • Synthesizer Setup: Use a dedicated microwave-assisted peptide synthesizer (e.g., CEM Liberty Blue).

  • Resin: Use a microwave-compatible resin (e.g., Rink Amide MBHA).

  • Fmoc Deprotection:

    • Treat the peptidyl-resin with 20% piperidine in NMP.

    • Apply microwave irradiation for 30-60 seconds at a temperature up to 75°C. Repeat once.

    • Wash the resin thoroughly with NMP.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (5-fold excess), an activator like HBTU/HOBt or HATU (5-fold excess), and DIEA (10-fold excess) in DMF or NMP.

    • Add the solution to the resin.

    • Apply microwave irradiation for 3-5 minutes at a temperature up to 90°C.

    • Wash the resin with DMF, NMP, and DCM.

  • Cleavage: After completion of the synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

Visualizations

Troubleshooting_Workflow start Low Crude Yield / Purity for BLP-2 Synthesis check_coupling Monitor On-Resin Coupling Efficiency (e.g., Ninhydrin Test) start->check_coupling coupling_ok Coupling Appears Complete check_coupling->coupling_ok Negative Test coupling_bad Incomplete Coupling check_coupling->coupling_bad Positive Test check_cleavage Analyze Cleaved Peptide (HPLC/MS) coupling_ok->check_cleavage strategy Implement Aggregation Disrupting Strategy coupling_bad->strategy double_couple Double Couple / Increase Time strategy->double_couple microwave Use Microwave Heating strategy->microwave solvents Use 'Magic Mixture' or Chaotropic Agents strategy->solvents cleavage_ok High Purity check_cleavage->cleavage_ok cleavage_bad Deletion / Truncated Sequences Detected check_cleavage->cleavage_bad optimize_synthesis Optimize Synthesis Protocol cleavage_bad->optimize_synthesis pseudoproline Incorporate Pseudoprolines optimize_synthesis->pseudoproline low_load_resin Use Low-Loading Resin optimize_synthesis->low_load_resin

Caption: Troubleshooting workflow for low yield in BLP-2 synthesis.

Aggregation_Mechanism cluster_resin On Solid Support Resin chain1 Growing BLP-2 Peptide Chain N-terminus C-terminus (attached) aggregate Insoluble β-Sheet Aggregate chain1:n->aggregate Inter-chain H-Bonding chain2 Growing BLP-2 Peptide Chain N-terminus C-terminus (attached) chain2:n->aggregate Hydrophobic Interaction chain3 Growing BLP-2 Peptide Chain N-terminus C-terminus (attached) chain3:n->aggregate blocked Access to N-terminus is Blocked reagents Incoming Activated Amino Acid & Deprotection Agents (Piperidine) reagents->aggregate Poor Solvation & Steric Hindrance

Caption: Mechanism of on-resin peptide aggregation during SPPS.

References

Technical Support Center: Overcoming Resistance to Bombinin-like Peptide 2 (BLP-2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bombinin-like peptide 2 (BLP-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding BLP-2 experiments, particularly in the context of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BLP-2) and what is its primary mechanism of action?

A1: this compound (BLP-2) is a cationic antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. It is part of the bombinin family of peptides known for their broad-spectrum antimicrobial activities. The primary mechanism of action for many bombinin peptides, and cationic antimicrobial peptides in general, involves interaction with and disruption of the bacterial cell membrane. This leads to membrane permeabilization, leakage of cellular contents, and ultimately cell death. BLP-2 has shown a preference for killing Gram-negative bacteria and exhibits no significant hemolytic activity, suggesting a selectivity for prokaryotic over eukaryotic membranes.

Q2: I am observing reduced efficacy or resistance to BLP-2 in my experiments. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to BLP-2 are still under investigation, bacteria can develop resistance to cationic antimicrobial peptides through several general strategies:

  • Modification of the Cell Surface: Bacteria can alter their surface charge to become less negative, thereby reducing the electrostatic attraction for the positively charged BLP-2. This can be achieved by modifying lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

  • Efflux Pumps: Bacteria may utilize membrane pumps to actively transport BLP-2 out of the cell, preventing it from reaching its target.

  • Proteolytic Degradation: Bacteria can secrete proteases that degrade BLP-2, inactivating it before it can exert its antimicrobial effect.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit the penetration of BLP-2.

Q3: How can I overcome or mitigate resistance to BLP-2 in my experiments?

A3: Several strategies can be employed to overcome resistance to BLP-2:

  • Structural Modification of BLP-2: Altering the amino acid sequence to increase the peptide's net positive charge or optimize its amphipathicity can enhance its antimicrobial activity and overcome some resistance mechanisms.

  • Combination Therapy: Using BLP-2 in synergy with other antimicrobial agents can be highly effective. For instance, bombinin-like peptides have demonstrated synergistic activity with other bombinin peptides and conventional antibiotics like ampicillin.[1][2] This approach can lower the required concentration of each agent and reduce the likelihood of resistance development.

  • Targeting Biofilms: Combining BLP-2 with biofilm-disrupting agents may enhance its efficacy against biofilm-forming bacteria.

Q4: Are there any known synergistic interactions of bombinin-like peptides with other antimicrobials?

A4: Yes, a study on a novel bombinin-like peptide, BHL-bombinin, demonstrated synergistic antimicrobial activity against Staphylococcus aureus when combined with another bombinin peptide (bombinin HL) or with the conventional antibiotic ampicillin.[1][2] The Fractional Inhibitory Concentration Index (FICI) is a measure of synergistic interaction, with a value of ≤ 0.5 indicating synergy.

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for BLP-2.

Possible Cause Troubleshooting Step
Peptide Adsorption to Plasticware Cationic peptides like BLP-2 can adsorb to standard polystyrene microplates. Use low-binding polypropylene (B1209903) plates for all experiments involving the peptide.
Inappropriate Assay Medium High salt concentrations or polyanionic components in standard media (e.g., Mueller-Hinton Broth) can interfere with the activity of cationic peptides. Consider using a low-salt buffer or cation-adjusted Mueller-Hinton Broth (CA-MHB).
Peptide Degradation Ensure the stock solution of BLP-2 is stored correctly (typically at -20°C or lower) and that repeated freeze-thaw cycles are avoided. Prepare fresh dilutions for each experiment.
Bacterial Resistance The bacterial strain may have inherent or acquired resistance. Consider testing against a known susceptible control strain. If resistance is suspected, proceed to investigate the potential mechanisms (see FAQs and relevant protocols).

Problem 2: Inconsistent results in membrane permeabilization assays.

Possible Cause Troubleshooting Step
Incorrect Dye Concentration Optimize the concentration of the fluorescent dye (e.g., SYTOX Green, propidium (B1200493) iodide) for the specific bacterial strain and experimental conditions.
Timing of Measurements The kinetics of membrane permeabilization can be rapid. Ensure that fluorescence readings are taken at appropriate time intervals, including very early time points.
Cell Density The density of the bacterial suspension can affect the peptide-to-cell ratio and the resulting fluorescence signal. Standardize the bacterial inoculum for all experiments.
Interference with Fluorescence Components of the assay buffer or the peptide itself may interfere with the fluorescent signal. Run appropriate controls (e.g., bacteria with dye alone, peptide with dye alone).

Quantitative Data

Table 1: Synergistic Activity of Bombinin-like Peptides against Staphylococcus aureus [1][2]

Peptide/Antibiotic Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
BHL-bombinin1.50.75
Bombinin HL96480.375Synergy
BHL-bombinin1.51.5
Ampicillin128640.75Additive
Bombinin HL9648
Ampicillin128320.5Synergy
Bombinin HD>12864
Ampicillin12832<0.5Synergy

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; FICI > 1.0 indicates an indifferent effect; FICI > 4.0 indicates an antagonistic effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

Materials:

  • This compound (BLP-2) stock solution

  • Test bacterial strain

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CA-MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).

    • Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the BLP-2 stock solution in CA-MHB in the 96-well polypropylene plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of BLP-2 that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Time-Kill Kinetics Assay

This assay determines the rate at which BLP-2 kills a bacterial population.

Materials:

  • BLP-2

  • Test bacterial strain

  • CA-MHB

  • Sterile culture tubes

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Procedure:

  • Prepare Cultures:

    • Grow an overnight culture of the test bacterium in CA-MHB.

    • Dilute the overnight culture in fresh, pre-warmed CA-MHB to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add Peptide:

    • Add BLP-2 to the bacterial cultures at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without peptide.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Membrane Permeabilization Assay (SYTOX Green)

This assay measures the disruption of the bacterial cytoplasmic membrane.

Materials:

  • BLP-2

  • Test bacterial strain

  • SYTOX Green nucleic acid stain

  • HEPES buffer or other suitable buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-log phase, then wash and resuspend the cells in buffer to a final OD600 of 0.2.

  • Add SYTOX Green:

    • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

  • Measure Baseline Fluorescence:

    • Measure the baseline fluorescence of the bacterial suspension with SYTOX Green.

  • Add Peptide:

    • Add BLP-2 at various concentrations to the bacterial suspension.

  • Measure Fluorescence:

    • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that the membrane has been permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

    • Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (buffer only).

Visualizations

G Potential Mechanisms of Bacterial Resistance to BLP-2 cluster_resistance Resistance Mechanisms Surface_Modification Cell Surface Modification (e.g., LPS, Teichoic Acid alteration) Efflux_Pumps Active Efflux Pumps Proteolytic_Degradation Proteolytic Degradation Biofilm_Formation Biofilm Formation BLP2 This compound Bacterium Bacterial Cell BLP2->Bacterium Interaction Bacterium->Surface_Modification develops Bacterium->Efflux_Pumps utilizes Bacterium->Proteolytic_Degradation secretes proteases for Bacterium->Biofilm_Formation forms

Caption: Potential bacterial resistance mechanisms to BLP-2.

G Workflow for Investigating BLP-2 Resistance Start Observe Reduced BLP-2 Efficacy MIC Confirm Resistance with MIC Assay Start->MIC TimeKill Assess Bactericidal vs. Bacteriostatic Effect (Time-Kill Assay) MIC->TimeKill Membrane Investigate Membrane Interaction (Permeabilization Assays) TimeKill->Membrane Synergy Test Combination Therapy (Checkerboard Assay) Membrane->Synergy Structural Design and Test BLP-2 Analogs Membrane->Structural End Identify Effective Strategy Synergy->End Structural->End

Caption: Experimental workflow for addressing BLP-2 resistance.

G Synergistic Action of BLP-2 and Antibiotic BLP2 BLP-2 Membrane Bacterial Membrane Permeabilization BLP2->Membrane Antibiotic Conventional Antibiotic Target Antibiotic Reaches Intracellular Target Antibiotic->Target Intracellular Increased Intracellular Antibiotic Concentration Membrane->Intracellular Intracellular->Target facilitates Death Enhanced Bacterial Killing Target->Death

Caption: Proposed mechanism of synergy between BLP-2 and antibiotics.

References

troubleshooting low yield in Bombinin-like peptide 2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Bombinin-like peptide 2 (BLP-2) and other similar antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing BLP-2 is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves assembling the peptide chain step-by-step on a solid resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[3]

Q2: What are the most common reasons for low yield in BLP-2 synthesis?

A2: Low yield in SPPS can stem from several factors, including incomplete deprotection of the N-terminal Fmoc group, inefficient coupling of amino acids, aggregation of the growing peptide chain, and the occurrence of side reactions.[4][5][6] The specific amino acid sequence of the peptide can also contribute to these challenges.[7]

Q3: How can I monitor the progress and quality of my BLP-2 synthesis?

A3: The progress of the synthesis can be monitored at each step using qualitative tests like the Kaiser test (ninhydrin test) to check for the presence of free primary amines after the deprotection step.[8] After cleavage from the resin, the purity and identity of the crude peptide should be analyzed using analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[5]

Q4: Are there any specific amino acids in the BLP-2 sequence that might cause synthesis difficulties?

A4: The sequence of a Bombinin-like peptide (Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2) contains residues that can present challenges.[9] For instance, the presence of multiple hydrophobic residues (e.g., Ile, Leu, Ala) can lead to peptide aggregation.[6][10] Additionally, certain amino acid pairs can be difficult to couple efficiently.

Troubleshooting Guide

Problem 1: Low Crude Peptide Yield After Cleavage

Potential Causes:

  • Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated peptide sequences.[11]

  • Poor Coupling Efficiency: The incoming amino acid may not couple completely to the growing peptide chain, resulting in deletion sequences.[5]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the reactive sites inaccessible.[10][12]

  • Loss of Peptide from Resin: The linkage between the peptide and the resin may be unstable under the synthesis conditions.

Recommended Solutions & Protocols:

  • Optimize Deprotection:

    • Protocol: Increase the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, a second deprotection step can be performed.

    • Verification: After deprotection, perform a Kaiser test to confirm the presence of free primary amines.[8]

  • Enhance Coupling Efficiency:

    • Strategy 1: Double Coupling: For problematic residues, perform the coupling step twice. This is particularly useful for bulky amino acids or after proline.[7]

    • Strategy 2: Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU/HOBt are not effective, consider using more reactive ones like HATU or COMU.[5]

    • Strategy 3: Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[7]

    G

  • Mitigate Peptide Aggregation:

    • Protocol:

      • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which can better solvate the growing peptide chain.[6]

      • Incorporate Pseudoprolines: At specific Ser or Thr residues, introduce pseudoproline dipeptides to disrupt secondary structure formation.

      • Microwave Synthesis: The use of microwave energy can help to reduce aggregation and improve reaction efficiency.[13]

Problem 2: Presence of Unexpected Peaks in HPLC Analysis

Potential Causes:

  • Deletion Sequences: Resulting from incomplete coupling at one or more steps.

  • Truncation Sequences: Caused by incomplete deprotection.

  • Side Reaction Products: Various side reactions can occur during synthesis, leading to modified peptides. Common examples include aspartimide formation and diketopiperazine formation.[4][12][14]

Recommended Solutions & Protocols:

  • Identify the Impurity:

    • Protocol: Collect the fractions corresponding to the unexpected peaks from the HPLC and analyze them by mass spectrometry to determine their molecular weight. This can help to identify the nature of the impurity (e.g., a deletion of a specific amino acid).

  • Address Specific Side Reactions:

    • Aspartimide Formation: This is a common side reaction involving aspartic acid.

      • Prevention: Use a protecting group for the side chain of Asp that is less prone to this reaction, such as a Dmb-protected aspartic acid derivative. Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[12]

    • Diketopiperazine Formation: This can occur at the dipeptide stage, especially with proline as one of the first two amino acids.[12]

      • Prevention: When proline is one of the first two residues, using a 2-chlorotrityl chloride resin is recommended as its steric bulk hinders the formation of diketopiperazines.[12]

G Start Low Peptide Yield Detected Check_Crude Analyze Crude Product by RP-HPLC and Mass Spec Start->Check_Crude Multiple_Peaks Multiple Peaks Observed? Check_Crude->Multiple_Peaks Single_Peak Single Peak with Low Intensity? Check_Crude->Single_Peak Deletion Deletion Sequences Identified (Mass - n*AA) Multiple_Peaks->Deletion Yes Truncation Truncation Sequences Identified Multiple_Peaks->Truncation Yes Side_Reaction Unexpected Mass (Side Reaction Products) Multiple_Peaks->Side_Reaction Yes Aggregation Suspect Aggregation? Single_Peak->Aggregation Optimize_Coupling Optimize Coupling: - Double Couple - Stronger Reagent - Higher Concentration Deletion->Optimize_Coupling Optimize_Deprotection Optimize Deprotection: - Increase Time - Double Deprotection Truncation->Optimize_Deprotection Identify_Reaction Identify and Mitigate Specific Side Reaction Side_Reaction->Identify_Reaction Change_Solvent Change Solvent (DMF to NMP) Aggregation->Change_Solvent Yes Pseudoprolines Incorporate Pseudoprolines Aggregation->Pseudoprolines Yes

Data Presentation

Table 1: Effect of Different Coupling Reagents on Crude Peptide Purity

Coupling ReagentActivation Time (min)Coupling Time (min)Crude Purity (%)
HBTU/HOBt/DIEA23075
HATU/HOAt/DIEA22085
COMU/DIEA11590

Note: Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Impact of Double Coupling on Purity for a Difficult Sequence

Coupling StrategyCrude Purity (%)
Single Coupling60
Double Coupling85

Note: This demonstrates the potential improvement when applying a double coupling strategy for a known difficult coupling step.

G

References

Technical Support Center: Purification of Recombinant Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of recombinant Bombinin-like peptide 2 (BLP-2).

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and what are the physicochemical properties of this compound?

A1: this compound (BLP-2) is a cationic antimicrobial peptide. The sequence can vary slightly depending on the species of origin.

  • From Bombina orientalis: GIGASILSAGKSALKGLAKGLAEHFAN-NH2[1]

  • From Bombina variegata: The UniProt entry P82286 describes a precursor protein that is cleaved into multiple chains, including this compound (BLP-2).[2]

Key physicochemical properties include its cationic nature, which is crucial for its antimicrobial activity, and its amphipathic alpha-helical structure. It exhibits antimicrobial activity but no hemolytic activity.[1][2]

Q2: My recombinant BLP-2 is expressed, but I'm getting very low yield after purification. What are the likely causes?

A2: Low yield is a common challenge in recombinant antimicrobial peptide production. Several factors could be contributing to this issue:

  • Toxicity to the host: Antimicrobial peptides can be toxic to the E. coli expression host, leading to poor cell growth and low protein expression.[3]

  • Proteolytic degradation: Small peptides are often susceptible to degradation by host cell proteases.[4]

  • Inclusion body formation: BLP-2 may be expressed as insoluble inclusion bodies, and the recovery from these aggregates can be inefficient.

  • Inefficient purification: The purification strategy, such as His-tag affinity chromatography, may not be optimized for a small, cationic peptide.

Q3: How can I improve the solubility of my recombinant BLP-2?

A3: Improving solubility is a critical step to increase the yield of functional BLP-2. Consider the following strategies:

  • Fusion Partners: Expressing BLP-2 as a fusion protein with a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly enhance its solubility.[4]

  • Optimization of Expression Conditions: Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.

  • Choice of Expression Strain: Using specialized E. coli strains, such as those engineered to have a more oxidizing cytoplasm (e.g., SHuffle T7), can promote proper disulfide bond formation if applicable and improve solubility.[5]

Q4: My BLP-2 is forming inclusion bodies. What is the best way to purify it?

A4: Purification from inclusion bodies is a multi-step process that involves isolation, solubilization, and refolding of the peptide.

  • Inclusion Body Isolation: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the inclusion body pellet with detergents like Triton X-100 can help remove contaminating proteins.[6]

  • Solubilization: The purified inclusion bodies need to be solubilized using strong denaturants such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gdn-HCl).[7]

  • Refolding: The solubilized, denatured peptide must be refolded into its active conformation. This is often achieved by rapid dilution or dialysis into a refolding buffer. The refolding buffer should be optimized for pH and may contain additives to prevent aggregation.[7][8]

  • Final Purification: After refolding, the peptide will need to be further purified to remove any remaining contaminants and misfolded species. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are often effective for peptide purification.[3]

Q5: I'm using a His-tag for purification, but the binding to the IMAC resin is poor. What can I do?

A5: Poor binding of His-tagged proteins to Immobilized Metal Affinity Chromatography (IMAC) resin can be due to several factors:

  • Inaccessible His-tag: The tag might be buried within the folded structure of the fusion protein. Purifying under denaturing conditions can expose the tag.

  • Interfering substances: Components in your lysis buffer, such as EDTA or DTT, can strip the metal ions from the resin. Ensure your buffers are compatible with IMAC.

  • Suboptimal pH: The binding of histidine to the resin is pH-dependent. Ensure the pH of your binding buffer is appropriate (typically pH 7.5-8.0).

  • Competition: High concentrations of imidazole (B134444) or other competing molecules in your lysate can prevent your protein from binding. Consider a buffer exchange step before loading onto the column.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low expression of recombinant BLP-2 Codon usage of the BLP-2 gene is not optimal for E. coli.Synthesize a gene with codons optimized for E. coli expression.
The peptide is highly toxic to the host cells.Use a tightly regulated expression system (e.g., pBAD) to minimize basal expression. Express as a fusion protein to a larger, non-toxic partner.[4]
Plasmid instability.Ensure consistent antibiotic selection throughout the culture.
BLP-2 is expressed but is insoluble (in inclusion bodies) High expression rate overwhelms the cell's folding machinery.Lower the induction temperature (15-25°C) and reduce the inducer concentration.
The intrinsic properties of BLP-2 favor aggregation.Express with a solubility-enhancing fusion tag (e.g., MBP, GST).
Incorrect disulfide bond formation (if any).Use an expression strain with an oxidizing cytoplasm (e.g., SHuffle T7) or express the peptide in the periplasm.
Low recovery after inclusion body solubilization and refolding Incomplete solubilization of inclusion bodies.Optimize the solubilization buffer (e.g., increase denaturant concentration, add reducing agents like DTT).
Aggregation during refolding.Optimize refolding conditions (e.g., protein concentration, pH, temperature, additives like L-arginine or polyethylene (B3416737) glycol). Use a stepwise dialysis or rapid dilution method.[8]
Misfolded peptide after refolding.Screen different refolding buffers and conditions. Consider on-column refolding.
Low purity after His-tag purification Non-specific binding of contaminating proteins.Add a low concentration of imidazole (10-20 mM) to the binding and wash buffers.[9] Optimize the wash steps with increasing imidazole concentrations.
Co-purification with host proteins having histidine-rich regions.Use a different metal ion in the IMAC resin (e.g., cobalt instead of nickel) which can offer different selectivity.[9]
Proteolytic degradation of the fusion protein.Add protease inhibitors to the lysis buffer and keep samples cold.
Peptide precipitates after cleavage of the fusion tag The free peptide is not soluble in the cleavage buffer.Perform a buffer exchange to a buffer that is known to be suitable for the peptide's solubility.
The peptide is prone to aggregation at high concentrations.Perform the cleavage reaction at a lower protein concentration.

Quantitative Data

The following table summarizes a selection of reported yields and purities for various recombinant antimicrobial peptides expressed in E. coli. This data is intended to provide a general benchmark, as the specific yield and purity for recombinant BLP-2 will depend on the expression system, purification strategy, and optimization.

Antimicrobial PeptideExpression SystemPurification MethodYieldPurityReference
Hal18E. coli with Polh fusionIMAC, RP-HPLC~0.57 mg/L>90%[3]
AL32-P113E. coli with intein fusionChitin affinity chromatography12.1 mg/L>86%[10]
Scygonadin (monomer)E. coli SHuffle T7 with SmbP fusionIMAC~20 mg/mL of resin95%[5]
Scygonadin (tandem)E. coli SHuffle T7 with SmbP fusionIMAC~30 mg/mL of resin95%[5]
Hybrid Peptide C-LE. coli with SUMO fusionIMAC17.84 mg/L>95%[11]

Experimental Protocols

General Protocol for Expression and Purification of His-tagged BLP-2 from Inclusion Bodies

This protocol is a generalized starting point and should be optimized for your specific construct and experimental conditions.

1. Expression

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged BLP-2 fusion protein construct.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of culture medium with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG). To potentially increase soluble expression, consider lowering the temperature to 16-25°C and inducing for a longer period (e.g., 16-24 hours).

  • Harvest the cells by centrifugation.

2. Cell Lysis and Inclusion Body Isolation

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants. Repeat the wash step.[6]

3. Solubilization and Refolding

  • Solubilize the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M Gdn-HCl in 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Clarify the solubilized protein solution by centrifugation.

  • Refold the protein by either:

    • Rapid dilution: Quickly dilute the solubilized protein solution 10-100 fold into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, with additives like L-arginine).

    • Stepwise dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

4. Purification

  • After refolding, clarify the solution by centrifugation or filtration.

  • Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Load the refolded protein solution onto the column.

  • Wash the column extensively with wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the purified fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the fractions by SDS-PAGE.

5. Cleavage and Final Purification (if applicable)

  • If a cleavage site is present between the fusion tag and BLP-2, perform the cleavage reaction according to the protease manufacturer's instructions.

  • Remove the cleaved tag and the protease. This can often be done by a second round of IMAC (the tag will bind, and the peptide will be in the flow-through).

  • Further purify the BLP-2 peptide using RP-HPLC.

Visualizations

experimental_workflow cluster_expression Expression cluster_purification Purification Transformation Transformation into E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction of Expression Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis IB_Isolation Inclusion Body Isolation Cell_Lysis->IB_Isolation Solubilization Solubilization IB_Isolation->Solubilization Refolding Refolding Solubilization->Refolding IMAC IMAC Purification Refolding->IMAC Cleavage Tag Cleavage IMAC->Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Cleavage->Final_Purification troubleshooting_low_yield Start Low Yield of BLP-2 Check_Expression Check Expression Levels (SDS-PAGE) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression Problem Good_Expression Good Expression Check_Expression->Good_Expression OK Optimize_Expression Optimize Expression (Codons, Strain, Conditions) No_Expression->Optimize_Expression Solubility_Check Check Solubility (Soluble vs. Insoluble Fraction) Good_Expression->Solubility_Check Insoluble Mainly Insoluble (Inclusion Bodies) Solubility_Check->Insoluble Problem Soluble Mainly Soluble Solubility_Check->Soluble OK Optimize_Refolding Optimize Solubilization & Refolding Insoluble->Optimize_Refolding Optimize_Purification Optimize Purification Protocol (e.g., IMAC) Soluble->Optimize_Purification

References

Validation & Comparative

A Comparative Analysis of Bombinin-like Peptide 2 and Bombinin H Peptides for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two classes of antimicrobial peptides (AMPs) derived from the skin secretions of Bombina species (fire-bellied toads): Bombinin-like peptide 2 (BLP-2) and Bombinin H peptides. This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of novel therapeutic agents.

Executive Summary

Bombinin-like peptides and Bombinin H peptides are cationic and amphipathic peptides, often encoded by the same precursor gene, yet they exhibit distinct biological activity profiles. Generally, Bombinin-like peptides, including BLP-2 and its close homologs, demonstrate potent, broad-spectrum antimicrobial activity with low hemolytic and cytotoxic effects, making them promising candidates for anti-infective drugs.[1][2] In contrast, Bombinin H peptides typically display lower bactericidal efficacy but possess significant hemolytic and cytotoxic properties.[1][2] Some Bombinin H peptides also exist as diastereomers, with a D-amino acid at the second position, which can influence their activity.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for representative Bombinin-like peptides (used as proxies for BLP-2) and various Bombinin H peptides.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideOrganismMIC (µM)Source
Bombinin-like Peptides
BLP-7Staphylococcus aureus4[3]
Escherichia coli16[3]
Candida albicans8[3]
Bombinin-BO1Staphylococcus aureus12.5[4]
Escherichia coli25[4]
Candida albicans12.5[4]
Bombinin H Peptides
Bombinin H-BOStaphylococcus aureus>128[3]
Escherichia coli>128[3]
Candida albicans>128[3]
Bombinin H2Staphylococcus aureus25-50
Escherichia coli50-100
Bombinin H4Staphylococcus aureus12.5-25
Escherichia coli25-50
Bombinin H3Staphylococcus aureus Cowan 12.4[5]
Escherichia coli D213.7[5]

Table 2: Hemolytic and Cytotoxic Activity

PeptideActivityValueCell TypeSource
Bombinin-like Peptides
BLP-7Cytotoxicity (IC50)>100 µMHuman hepatoma cells (HepG2, SK-HEP-1, Huh7)[3]
Bombinin-BO1Hemolytic Activity<5% lysis at 100 µMHuman red blood cells[4]
Cytotoxicity (IC50)~50 µMHuman hepatoma cells (HepG2)[6]
Bombinin H Peptides
Bombinin H-BOCytotoxicity (IC50)>100 µMHuman hepatoma cells (HepG2, SK-HEP-1, Huh7)[3]
Bombinin H2LCytotoxicityHighNot specified[7]
Bombinin H peptides (general)Hemolytic ActivityHighErythrocytes[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methods for testing cationic antimicrobial peptides.

  • Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Solutions: Peptides are dissolved in sterile deionized water or 0.01% acetic acid to create a stock solution. Serial two-fold dilutions are then prepared in a suitable diluent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), using polypropylene (B1209903) tubes to minimize peptide adsorption.

  • Assay Procedure: In a sterile 96-well polypropylene microtiter plate, 100 µL of the diluted bacterial suspension is added to each well. Subsequently, 11 µL of each peptide dilution is added to the respective wells.

  • Controls: A positive control (bacteria in MHB without peptide) and a negative control (MHB only) are included on each plate.

  • Incubation and Measurement: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This protocol outlines a common method for assessing the membrane-damaging effects of peptides on erythrocytes.

  • Preparation of Erythrocytes: Fresh human or animal red blood cells (RBCs) are washed three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspension. After the final wash, the RBCs are resuspended in PBS to a final concentration of 4-8% (v/v).

  • Peptide Preparation: Serial dilutions of the peptide are prepared in PBS.

  • Assay: In a 96-well plate, 100 µL of the RBC suspension is mixed with 100 µL of each peptide dilution.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 to achieve 100% hemolysis) are included.

  • Incubation: The plate is incubated at 37°C for 60 minutes.

  • Measurement: After incubation, the plate is centrifuged to pellet intact RBCs. The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value, the concentration of peptide causing 50% hemolysis, is then determined from a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both Bombinin-like and Bombinin H peptides involves the direct disruption of microbial cell membranes. This process does not typically involve classical intracellular signaling pathways. The proposed mechanism is illustrated below.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm peptide Cationic Amphipathic Peptide (Bombinin-like or Bombinin H) membrane Outer Leaflet Inner Leaflet peptide->membrane:f0 Electrostatic Attraction and Hydrophobic Insertion contents Cellular Contents (Ions, ATP, Nucleic Acids, etc.) death Cell Death membrane->death Membrane Permeabilization and Disruption contents->death Leakage G cluster_0 Peptide Selection & Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison start Identify Peptides: This compound Bombinin H peptides synthesis Chemical Synthesis and Purification start->synthesis mic MIC Assay (Antimicrobial Activity) synthesis->mic hemolysis Hemolytic Assay (Toxicity) synthesis->hemolysis cytotoxicity Cytotoxicity Assay (Toxicity) synthesis->cytotoxicity analysis Determine MIC, HC50, IC50 values mic->analysis hemolysis->analysis cytotoxicity->analysis comparison Compare Activity and Selectivity Profiles analysis->comparison conclusion Identify Lead Candidates comparison->conclusion G bombinin_precursor Bombinin Precursor Protein blp2 This compound (and homologs) - Potent Antimicrobial Activity - Low Hemolytic Activity - Low Cytotoxicity - Potential Anti-infective bombinin_precursor->blp2 Proteolytic Cleavage bombinin_h Bombinin H Peptides - Weaker Antimicrobial Activity - High Hemolytic Activity - High Cytotoxicity - Potential as Cytotoxic Agents bombinin_precursor->bombinin_h Proteolytic Cleavage blp2->bombinin_h Contrasting Biological Activities

References

Bombinin-like Peptide 2: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Bombinin-like peptide 2 (BLP-2) and its analogs. Due to the limited availability of direct in vivo studies on BLP-2, this document focuses on its in vitro activities and draws comparisons with closely related bombinin peptides for which in vivo data is available.

Bombinin-like peptides (BLPs) are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus. These peptides are of significant interest to the scientific community for their potential as novel therapeutic agents due to their broad-spectrum antimicrobial and anticancer properties. This guide specifically addresses this compound (BLP-2), comparing its known in vitro efficacy with the in vivo performance of its closest relatives, thereby offering insights into its potential therapeutic applications.

In Vitro Efficacy of Bombinin-like Peptides

The in vitro activity of bombinin-like peptides is primarily assessed through their antimicrobial and cytotoxic effects on various cell lines. While specific quantitative data for BLP-2 is scarce in publicly available literature, studies on the broader family of BLPs from Bombina orientalis indicate potent bactericidal activity. For a comprehensive comparison, the available data for BLP-2's close homologues, including Bombinin-BO1, is presented.

Antimicrobial Activity

Bombinin-like peptides have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for evaluating this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin Peptides against Various Microorganisms

PeptideMicroorganismStrainMIC (μM)
BHL-bombininStaphylococcus aureusNCTC 107881.6
BHL-bombininEscherichia coliNCTC 104186.6
Bombinin H2Escherichia coliD213.7
Bombinin H2Staphylococcus aureusCowan 12.4
BLP-7Propionibacterium acnes-5
Anticancer Activity

In addition to their antimicrobial properties, bombinin peptides have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of this activity.

Table 2: Cytotoxic Activity (IC50) of Bombinin Peptides against Human Cancer Cell Lines

PeptideCell LineCancer TypeIC50 (μM)
Bombinin-BO1Hep G2Hepatocellular Carcinoma8.08
Bombinin-BO1SK-HEP-1Hepatocellular CarcinomaNot specified
Bombinin-BO1Huh7Hepatocellular CarcinomaNot specified
BLP-7Hep G2Hepatocellular CarcinomaNot specified
BLP-7SK-HEP-1Hepatocellular CarcinomaNot specified
BLP-7Huh7Hepatocellular CarcinomaNot specified

Note: While antiproliferative activity was observed for BLP-7, specific IC50 values were not provided in the cited literature.

In Vivo Efficacy: A Look at Bombinin-BO1

Direct in vivo efficacy studies for BLP-2 have not been identified in the available scientific literature. However, research on Bombinin-BO1, a closely related peptide from Bombina orientalis, provides valuable insights into the potential in vivo performance of BLPs. A recent study demonstrated that Bombinin-BO1 can inhibit tumor growth in a mouse model of hepatocellular carcinoma without causing significant toxicity to the animals.[1] This suggests that other bombinin-like peptides, including BLP-2, may also possess therapeutic potential in in vivo settings.

Mechanism of Action: Insights from Bombinin-BO1

The anticancer mechanism of Bombinin-BO1 has been elucidated, providing a potential framework for understanding how other BLPs might function. Bombinin-BO1 induces cell-cycle arrest at the S-phase and triggers apoptosis in hepatocellular carcinoma cells.[1][2] This is achieved by the peptide entering the cytoplasm and competitively binding to Heat Shock Protein 90A (HSP90A), which disrupts the HSP90A-Cdc37-CDK1 chaperone system. This interference leads to the misfolding and degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2]

G cluster_0 Cytoplasm cluster_1 Normal Pathway BO1 Bombinin-BO1 Endocytosis Endocytosis BO1->Endocytosis HSP90A HSP90A BO1->HSP90A Competitive Binding Degradation CDK1 Degradation HSP90A_Cdc37_CDK1 HSP90A-Cdc37-CDK1 Complex HSP90A->HSP90A_Cdc37_CDK1 Cdc37 Cdc37 Cdc37->HSP90A Cdc37->HSP90A_Cdc37_CDK1 CDK1_pre pre-CDK1 CDK1_pre->HSP90A_Cdc37_CDK1 CDK1_mature Mature CDK1 HSP90A_Cdc37_CDK1->CDK1_mature Maturation HSP90A_Cdc37_CDK1->Degradation Inhibition CellCycleArrest S-Phase Cell Cycle Arrest Apoptosis Apoptosis Degradation->CellCycleArrest Degradation->Apoptosis

Caption: Bombinin-BO1 Anticancer Signaling Pathway.

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key in vitro assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of MHB to each well of a 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired final peptide concentrations.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a positive control well (bacteria without peptide) and a negative control well (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is the lowest concentration of the peptide that shows no visible growth.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Reading Bacteria Bacterial Culture (Mid-log phase) Inoculum Adjust Bacterial Inoculum Bacteria->Inoculum Peptide Peptide Stock Solution Dilution Serial Dilution of Peptide Peptide->Dilution AddPeptide Add Peptide Dilutions Dilution->AddPeptide AddBacteria Add Bacterial Inoculum Inoculum->AddBacteria Plate 96-well Plate Incubate Incubate (37°C, 18-24h) Read Read Results (Visual/OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: MIC Assay Workflow.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptide in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells.

    • Include control wells with medium only (no cells), cells with medium only (untreated control), and a vehicle control if the peptide is dissolved in a solvent.

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration compared to the untreated control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value.

G Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Peptide Dilutions Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Assay Workflow.

Conclusion and Future Directions

This compound and its related peptides exhibit significant antimicrobial and anticancer activities in vitro. While direct in vivo efficacy data for BLP-2 is currently lacking, the promising results from studies on Bombinin-BO1 in a preclinical cancer model suggest that BLP-2 holds potential as a therapeutic candidate. The elucidated mechanism of action for Bombinin-BO1 provides a valuable starting point for investigating the molecular pathways targeted by other bombinin-like peptides.

Future research should focus on obtaining specific in vitro efficacy data for BLP-2 against a broader range of microbial pathogens and cancer cell lines. Most importantly, in vivo studies are crucial to validate the therapeutic potential of BLP-2 in animal models of infection and cancer, which will be essential for its further development as a clinical candidate.

References

A Comparative Guide to the Anticancer Effects of Bombinin-like Peptides and Magainin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Bombinin-like peptide 2 (represented by Bombinin-like peptide 7) and Magainin II. The information presented is based on available experimental data, offering a cross-validation of their therapeutic potential.

I. Comparative Efficacy: A Quantitative Overview

The in vitro cytotoxic effects of Bombinin-like peptide 7 (BLP-7) and Magainin II have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the peptide required to inhibit the growth of 50% of cancer cells, are summarized in the tables below. These values have been compiled from various studies to provide a comparative perspective on their potency.

Table 1: IC50 Values of Bombinin-like Peptide 7 (BLP-7) Against Various Cancer Cell Lines

Cancer Cell LinePeptideIC50 (µM)
Human Hepatoma (SK-HEP-1)BLP-70.61
Human Hepatoma (Hep G2)BLP-72.83
Human Hepatoma (Huh7)BLP-73.87
Human Prostate Cancer (PC3)BLP-7Not specified
Human Lung Cancer (A549)BLP-7Not specified
Human Melanoma (A375)BLP-7Not specified

Data sourced from studies on Bombinin-like peptides. It is noted that while inhibitory effects were observed against PC3, A549, and A375 cells, specific IC50 values were not provided in the reviewed literature.

Table 2: IC50 Values of Magainin II Against Various Cancer Cell Lines

Cancer Cell LinePeptideIC50 (µM)Assay Method
Bladder Cancer (RT4)Magainin II52.4 - 198.1BrdU / WST-1[1]
Bladder Cancer (647V)Magainin II135.3 - 484.03BrdU / WST-1[1]
Bladder Cancer (486P)Magainin II31.0 - 212.2BrdU / WST-1[1]
Lung Cancer (A549)Magainin II~110 µg/mLNot specified

II. Mechanisms of Anticancer Action: Distinct Cellular Fates

Bombinin-like peptides and Magainin II employ different strategies to induce cancer cell death. Understanding these mechanisms is crucial for their potential therapeutic application.

Bombinin-like Peptides: Inducing Apoptosis through Intracellular Targeting

Recent studies on Bombinin-BO1, a peptide with high sequence similarity to BLP-7, have elucidated a sophisticated intracellular mechanism of action. Unlike peptides that solely rely on membrane disruption, Bombinin-BO1 enters the cytoplasm of hepatocellular carcinoma cells via endocytosis. Once inside, it targets the Heat Shock Protein 90A (HSP90A). By competitively binding to HSP90A, it disrupts the formation of the HSP90A-Cdc37-CDK1 protein complex. This interference leads to the misfolding and subsequent degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. The loss of functional CDK1 results in an S-phase cell cycle block and ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and a shift in the Bcl-2/Bax ratio favoring apoptosis.[2][3]

Bombinin-like Peptide Anticancer Signaling Pathway BLP Bombinin-like Peptide Endocytosis Endocytosis BLP->Endocytosis Enters cell HSP90A HSP90A Endocytosis->HSP90A Competitively binds HSP90A_Cdc37_CDK1 HSP90A-Cdc37-CDK1 Complex HSP90A->HSP90A_Cdc37_CDK1 Degradation CDK1 Degradation HSP90A->Degradation Disruption by BLP leads to Cdc37 Cdc37 Cdc37->HSP90A_Cdc37_CDK1 CDK1_pre pre-CDK1 CDK1_pre->HSP90A_Cdc37_CDK1 CDK1_mature Mature CDK1 HSP90A_Cdc37_CDK1->CDK1_mature Matures CellCycle Cell Cycle Progression (S-G2-M Transition) CDK1_mature->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Degradation->CellCycle Blocks

Bombinin-like Peptide Anticancer Signaling Pathway
Magainin II: Rapid Cell Lysis via Membrane Disruption

Magainin II's anticancer activity is primarily attributed to its ability to permeabilize the cell membranes of cancer cells.[1] This lytic peptide adopts an amphipathic α-helical structure that preferentially interacts with the anionic components often found in higher concentrations on the outer leaflet of cancer cell membranes. The proposed mechanism involves the formation of "toroidal pores." In this model, the peptide helices insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both the peptides and the lipid head groups.[4][5][6] This process leads to a rapid influx of ions and water, disrupting cellular homeostasis and causing cell lysis.

Magainin II 'Toroidal Pore' Formation Mechanism cluster_membrane Cancer Cell Membrane p1 p2 p3 p4 p5 p6 p7 p8 l1 l2 l3 l4 l5 l6 l7 l8 Magainin Magainin II Pore Toroidal Pore Magainin->Pore Inserts and forms Lysis Cell Lysis Pore->Lysis Leads to

Magainin II 'Toroidal Pore' Formation Mechanism

III. Experimental Protocols

The following are generalized protocols for the key assays used to determine the anticancer effects of these peptides.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Peptide Treatment: Treat the cells with serial dilutions of the anticancer peptide (e.g., Bombinin-like peptide or Magainin II) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with peptide dilutions Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 3-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization agent Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure End End Measure->End

Experimental Workflow: MTT Assay
Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

  • Cell Treatment: Treat cancer cells with the anticancer peptide at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[10]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.[11] Annexin V binds to the exposed PS on apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[10][11]

IV. Conclusion

Both Bombinin-like peptides and Magainin II demonstrate significant anticancer potential, albeit through distinct mechanisms. Bombinin-like peptides appear to induce a more programmed and controlled form of cell death (apoptosis) through intracellular targeting, which may offer a more specific therapeutic window. In contrast, Magainin II's rapid, membrane-lytic action could be advantageous for overcoming certain types of drug resistance.

The choice between these or similar anticancer peptides for further development will depend on the specific cancer type, the desired therapeutic outcome, and the potential for targeted delivery to minimize off-target effects. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the exciting field of anticancer peptide development.

References

A Comparative Guide to the Structure-Activity Relationship of Bombinin-Like Peptide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bombinin-like peptides (BLPs), a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians of the Bombina genus, have garnered significant interest as potential templates for novel anti-infective and anticancer agents. Their broad-spectrum activity, coupled with a cationic and amphipathic α-helical structure, makes them prime candidates for therapeutic development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various BLP analogues, focusing on the interplay between peptide sequence, physicochemical properties, and biological activity. Due to a scarcity of published data on analogues of Bombinin-like peptide 2 (BLP-2), this guide will encompass the broader family of BLPs to provide a more comprehensive overview.

Quantitative Data on BLP Analogues

The development of BLP analogues aims to enhance antimicrobial potency while minimizing toxicity to host cells, primarily measured as hemolytic activity. Key strategies in analogue design include modulating the peptide's net positive charge and amphiphilicity. The following tables summarize the quantitative data for select BLP analogues from published studies.

| Table 1: Antimicrobial Activity of Bombinin-H2L (BH2L) and its Analogues | | :--- | :--- | :--- | :--- | :--- | | Peptide | Sequence | Modification | MIC (μM) vs. S. aureus | MIC (μM) vs. P. aeruginosa | | Bombinin-H2L (Parent) | IIGPVLGLVGKALGGLL-NH2 | - | 4 | 6.7 | | [Lys7]BH2L | IIGPVLK LVGKALGGLL-NH2 | G7K substitution | - | Enhanced sensitivity | | [Arg8, 15]BH2L | IIGPVLGR VGKALGR LL-NH2 | L8R, G15R substitutions | High efficacy | - | | [Lys7, 8]BH2L | IIGPVLKK VGKALGGLL-NH2 | G7K, L8K substitutions | High efficacy | - |

Data synthesized from studies on Bombinin-H2L analogues, which demonstrate that increasing the net positive charge through lysine (B10760008) or arginine substitutions can enhance antimicrobial potency, particularly against Gram-positive bacteria like S. aureus.[1]

| Table 2: Biological Activity of Bombinin-like Peptide 7 (BLP-7) and Bombinin H-BO | | :--- | :--- | :--- | :--- | | Peptide | Sequence | Antimicrobial Activity | Anticancer Activity (HepG2, SK-HEP-1, Huh7) | | BLP-7 | GIGSAILSAGKSIIKGLAKGLAEHF-NH2 | More potent than Bombinin H-BO | Significant anti-proliferative activity | | Bombinin H-BO | IIGPVLGLVGKALGGLL-NH2 | Active against G+, G- bacteria and yeast | Significant anti-proliferative activity |

This table highlights the dual antimicrobial and anticancer properties of BLPs. BLP-7, a member of the bombinin-like peptide family, shows more potent antimicrobial activity compared to Bombinin H-BO, a member of the more hydrophobic and hemolytic bombinin H family.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BLP analogues.

1. Solid-Phase Peptide Synthesis (SPPS)

Automated solid-phase peptide synthesis is the standard method for producing BLPs and their analogues.

  • Principle: Peptides are synthesized in a stepwise manner on a solid resin support. This method simplifies the purification process as reagents and by-products are washed away after each step.

  • Protocol Overview:

    • Resin Selection: Choose an appropriate resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).

    • Amino Acid Attachment: The first protected amino acid is coupled to the resin.

    • Deprotection: The Nα-protecting group (commonly Fmoc) is removed from the attached amino acid.

    • Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

    • Washing: The resin is washed to remove excess reagents and by-products.

    • Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence.

    • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

2. Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Principle: A standardized bacterial inoculum is exposed to serial dilutions of the peptide in a liquid growth medium. The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.

  • Protocol Overview:

    • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard.

    • Peptide Dilution: Perform serial twofold dilutions of the peptide in the broth in a 96-well microtiter plate.

    • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity is observed.

3. Hemolytic Activity Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Principle: A suspension of red blood cells (RBCs) is incubated with various concentrations of the peptide. The amount of hemoglobin released from lysed cells is measured spectrophotometrically.

  • Protocol Overview:

    • RBC Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash them with a phosphate-buffered saline (PBS) solution by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of approximately 1-2% (v/v).

    • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

    • Incubation: Add the RBC suspension to each well. Include a negative control (PBS) and a positive control (a lytic agent like Triton X-100).

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate to pellet intact RBCs.

    • Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).

    • Calculation: Calculate the percentage of hemolysis relative to the positive control.

4. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability after exposure to the peptide.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Overview:

    • Cell Seeding: Seed mammalian cells in a 96-well plate and incubate until they adhere and reach the desired confluency.

    • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

    • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24-48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.

    • Calculation: Calculate cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of BLP analogues.

experimental_workflow Experimental Workflow for BLP Analogue Evaluation cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assays cluster_analysis Data Analysis spps Solid-Phase Peptide Synthesis purification RP-HPLC Purification spps->purification characterization Mass Spectrometry purification->characterization mic Antimicrobial Susceptibility (MIC) characterization->mic hemolysis Hemolytic Activity (HC50) characterization->hemolysis cytotoxicity Cytotoxicity (IC50) characterization->cytotoxicity sar Structure-Activity Relationship Analysis mic->sar hemolysis->sar cytotoxicity->sar

Caption: General workflow for the synthesis and evaluation of BLP analogues.

sar_relationship Structure-Activity Relationship of BLP Analogues cluster_modification Structural Modifications cluster_activity Biological Effects charge Increase Net Positive Charge (e.g., +Lys, +Arg) antimicrobial Increased Antimicrobial Activity charge->antimicrobial Often correlates with hydrophobicity Modulate Hydrophobicity (e.g., Ala/Leu swap) hydrophobicity->antimicrobial Optimal range exists hemolytic Increased Hemolytic Activity / Cytotoxicity hydrophobicity->hemolytic High levels often correlate with

Caption: Key SAR principles for designing potent and selective BLP analogues.

References

Unlocking Synergistic Power: Bombinin-Like Peptides in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in combating antimicrobial resistance is the exploration of synergistic relationships between antimicrobial peptides (AMPs) and conventional antibiotics. Among these, bombinin-like peptides (BLPs), originally discovered in amphibian skin secretions, are emerging as promising candidates to enhance the efficacy of existing antibiotic arsenals. This guide provides a comparative overview of the synergistic effects observed when bombinin-like peptides are combined with traditional antibiotics, supported by experimental data and detailed methodologies for researchers in drug development.

The primary mechanism often proposed for this synergy involves the AMP's ability to disrupt the bacterial cell membrane. This disruption is thought to facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This increased permeability can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth, thereby revitalizing the effectiveness of antibiotics against resistant strains.

Quantitative Analysis of Synergistic Effects

The synergistic activity of bombinin-like peptides with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined by an FICI value of ≤ 0.5. The table below summarizes the synergistic effects of different bombinin-like peptides against various bacterial strains.

Bombinin-Like PeptideConventional AntibioticBacterial StrainMIC of Peptide Alone (mg/L)MIC of Antibiotic Alone (mg/L)MIC in Combination (mg/L)FICIOutcome
BHL-bombinin AmpicillinStaphylococcus aureus---0.75Additive[1]
Bombinin H AmpicillinStaphylococcus aureus---0.375Synergy[1][2]
BP203 MeropenemColistin-resistant Klebsiella pneumoniae----Synergy[3]
BP203 RifampicinColistin-resistant Klebsiella pneumoniae----Synergy[3]
BP203 ChloramphenicolColistin-resistant Klebsiella pneumoniae----Synergy[3]
BP203 RifampicinColistin-resistant Escherichia coli----Synergy (in 20% of isolates)[3]

Note: Specific MIC values for individual components and their combinations were not consistently available in the summarized literature for all peptide-antibiotic pairs.

Experimental Protocols

The assessment of synergistic interactions between bombinin-like peptides and conventional antibiotics primarily relies on two key in vitro methods: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the bombinin-like peptide and the conventional antibiotic in an appropriate solvent.[4]

    • Prepare a 2x concentrated cation-adjusted Mueller-Hinton Broth (CAMHB).[5]

    • Culture the test bacterium overnight and then dilute to a final inoculum of approximately 5 x 10^5 CFU/mL.[6]

  • Plate Setup:

    • Using a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two agents.[4]

    • Typically, serial dilutions of the bombinin-like peptide are made along the rows, and serial dilutions of the conventional antibiotic are made along the columns.[1]

    • The concentrations tested usually range from 4x MIC to 1/16x MIC.[1]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the plate.

    • Include wells for sterility control (broth only) and growth control (broth and inoculum).

    • Incubate the plate at 37°C for 16-24 hours.[1][6]

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of peptide in combination / MIC of peptide alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).[6]

    • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (or an additive effect); FICI > 4 indicates antagonism.[6][7]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Peptide and Antibiotic Stock Solutions C Create Serial Dilutions of Peptide and Antibiotic in 96-Well Plate A->C B Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24 hours D->E F Determine MICs by Observing Growth Inhibition E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret Synergy, Additivity, or Antagonism G->H

Workflow of a checkerboard assay for synergy testing.
Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.

Protocol:

  • Preparation:

    • Prepare bacterial cultures to a logarithmic phase of growth (e.g., ~5 x 10^5 CFU/mL) in a suitable broth such as CAMHB.[8]

    • Prepare solutions of the bombinin-like peptide and the conventional antibiotic at desired concentrations (e.g., at their MICs or sub-MICs) individually and in combination.

  • Exposure:

    • Add the antimicrobial agents to the bacterial cultures.

    • Include a growth control culture without any antimicrobial agent.

    • Incubate all cultures at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[3]

    • Perform serial dilutions of the aliquots in a sterile saline solution.[3]

    • Plate the diluted samples onto Mueller-Hinton agar (B569324) plates.[3]

  • Enumeration and Analysis:

    • Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[3] A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.[3][8]

Time_Kill_Assay_Workflow A Prepare Log-Phase Bacterial Culture B Expose Bacteria to: - Peptide Alone - Antibiotic Alone - Combination - Growth Control A->B C Incubate at 37°C B->C D Withdraw Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Viable Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze for Synergy (≥2-log10 decrease in CFU/mL) G->H

Workflow of a time-kill curve assay for synergy analysis.
Conclusion

The synergistic combination of bombinin-like peptides with conventional antibiotics represents a promising strategy to address the growing challenge of antibiotic resistance. The data suggests that these peptides can restore or enhance the activity of existing antibiotics against resistant pathogens. The experimental protocols outlined provide a robust framework for researchers to further investigate these synergistic interactions and identify new combination therapies for clinical development. Further studies are warranted to elucidate the precise mechanisms of synergy and to evaluate the in vivo efficacy and safety of these combinations.

References

A Comparative Analysis of Bombinin-Like Peptide 2 (BLP-2) from Bombina variegata and Bombina orientalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bombinin-Like Peptide 2 (BLP-2) isolated from the skin secretions of two species of fire-bellied toads, the European Yellow-Bellied Toad (Bombina variegata) and the Oriental Fire-Bellied Toad (Bombina orientalis). Bombinin-like peptides (BLPs) are a family of antimicrobial peptides (AMPs) with potential therapeutic applications. This document summarizes the available data on their biological activities, provides detailed experimental methodologies for their analysis, and visualizes relevant biological pathways and workflows.

Peptide Characteristics

BLP-2 from both Bombina variegata and Bombina orientalis are cationic peptides that share sequence homology. The amino acid sequences, as retrieved from the UniProt database, are presented below.

FeatureBLP-2 from Bombina variegataBLP-2 from Bombina orientalis
UniProt Accession P82286P29003
Amino Acid Sequence GIGGALLSAGKSALKGLAKGLAEHFAN-NH2GIGASILSAGKSALKGLAKGLAEHFAN-NH2
Length 27 Amino Acids27 Amino Acids
Molecular Weight ~2500 Da~2500 Da
Theoretical pI > 9.0> 9.0

Comparative Biological Activity

Direct comparative studies with quantitative data for BLP-2 from both species are limited in the current literature. However, existing data from UniProt and related studies indicate that BLP-2 from both sources possesses antimicrobial properties with a notable lack of hemolytic activity, suggesting a selective toxicity towards prokaryotic cells over eukaryotic cells.[1][2]

Antimicrobial Activity

BLP-2 from Bombina variegata is reported to have antimicrobial activity.[1] Similarly, BLP-2 from Bombina orientalis exhibits antimicrobial activity with a noted preference for Gram-negative non-enteric bacteria.[2]

Due to the scarcity of specific Minimum Inhibitory Concentration (MIC) data for BLP-2, the following table presents MIC values for other closely related bombinin-like peptides from the two species to provide a comparative context. It is important to note that these are not direct data for BLP-2.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Bombinin-Like Peptides from Bombina Species

MicroorganismBLP-7 from B. orientalis[3]Bombinin H3 from B. variegata (Lethal Concentration)[4]
Staphylococcus aureus5 - 6.32.4
Escherichia coli5 - 6.33.7
Candida albicans10 - 12.5Not Available
Propionibacterium acnes5Not Available
Hemolytic and Cytotoxic Activity

A significant advantage of BLPs for therapeutic development is their low toxicity to mammalian cells. Both BLP-2 from B. variegata and B. orientalis are reported to have no significant hemolytic activity.[1][2][5] This characteristic distinguishes them from other antimicrobial peptides, such as bombinins H, which exhibit higher hemolytic effects.[6]

Recent studies on other novel bombinin-like peptides from B. variegata, such as bombinin-like peptide 7S and bombinin-H2L, have shown that while they possess broad-spectrum antimicrobial activity, they can also exhibit relatively high cytotoxicity.[7] This highlights the importance of individual peptide characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of antimicrobial peptides like BLP-2.

Peptide Isolation and Purification
  • Skin Secretion Collection: Mild electrical stimulation is applied to the dorsal skin of the toad to induce the release of skin secretions.

  • Homogenization and Centrifugation: The collected secretion is homogenized in an acidic solution (e.g., 0.1 M HCl) to inactivate proteases, followed by centrifugation to remove cellular debris.

  • Solid-Phase Extraction: The supernatant is passed through a C18 solid-phase extraction column to enrich for peptides.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-enriched fraction is subjected to RP-HPLC on a C18 column with a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid to separate the individual peptides.

  • Mass Spectrometry: The molecular masses of the purified peptides are determined by MALDI-TOF or ESI mass spectrometry to identify fractions containing BLP-2.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A serial dilution of the purified or synthetic BLP-2 is prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: The standardized microorganism suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.

Hemolysis Assay
  • Erythrocyte Preparation: Fresh red blood cells (e.g., human or sheep) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Serial dilutions of BLP-2 are incubated with the erythrocyte suspension in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.

  • Controls: A negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis) are included.

  • Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.

  • Absorbance Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways activated by BLP-2 in microbial cells are not yet fully elucidated. However, the mechanism of action for many cationic antimicrobial peptides involves the disruption of the microbial cell membrane.

For some bombinin peptides, an intracellular target has been identified in cancer cells. For instance, Bombinin-BO1 from B. orientalis has been shown to induce cell-cycle arrest and apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 axis. While this is in the context of anticancer activity, it suggests that bombinins can have intracellular targets.

The following diagrams illustrate the general workflow for antimicrobial peptide discovery and the proposed mechanism of action.

Experimental_Workflow cluster_Discovery Peptide Discovery and Production cluster_Activity Biological Activity Assessment Skin_Secretion Skin Secretion Collection Crude_Extract Crude Extract Preparation Skin_Secretion->Crude_Extract HPLC RP-HPLC Purification Crude_Extract->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec Sequencing Amino Acid Sequencing Mass_Spec->Sequencing Synthesis Peptide Synthesis Sequencing->Synthesis MIC_Assay Antimicrobial Susceptibility (MIC) Synthesis->MIC_Assay Hemolysis_Assay Hemolytic Activity Synthesis->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay

Fig. 1: General experimental workflow for the discovery and characterization of BLP-2.

Mechanism_of_Action BLP2 BLP-2 Peptide Binding Electrostatic Binding BLP2->Binding Cationic peptide attracts to Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) Binding->Bacterial_Membrane Membrane_Disruption Membrane Disruption / Pore Formation Binding->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Fig. 2: Proposed mechanism of antimicrobial action for BLP-2.

Conclusion and Future Directions

BLP-2 from both Bombina variegata and Bombina orientalis represent promising candidates for the development of novel antimicrobial agents, primarily due to their demonstrated antimicrobial activity and low hemolytic potential. While their amino acid sequences are highly similar, a comprehensive comparative analysis is hampered by the lack of direct, quantitative biological data for BLP-2 from both species.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the antimicrobial, hemolytic, and cytotoxic activities of synthetic BLP-2 from both species under identical experimental conditions.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which BLP-2 exerts its antimicrobial effects.

  • In vivo Efficacy: Evaluating the therapeutic potential of BLP-2 in animal models of infection.

The information compiled in this guide serves as a foundation for researchers and drug development professionals to further explore the potential of these fascinating natural peptides.

References

A Comparative Guide to the Mechanisms of Action: Bombinin-like Peptide 2 versus Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two distinct antimicrobial peptides (AMPs): Bombinin-like peptide 2 (BLP-2) and Buforin II. By presenting supporting experimental data, detailed methodologies, and visual representations of their functional pathways, this document aims to facilitate a comprehensive understanding of their differing modes of antibacterial activity.

Overview of the Peptides

This compound (BLP-2) belongs to the bombinin family of antimicrobial peptides, first isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. Generally, bombinin-like peptides are characterized as cationic, amphipathic α-helical peptides. They exhibit potent antimicrobial activity against a range of bacteria with notably low hemolytic activity, suggesting a degree of selectivity for prokaryotic over eukaryotic cells[1]. While detailed mechanistic studies on BLP-2 are limited, evidence suggests that its antimicrobial action, like other members of the bombinin family, is primarily directed at the bacterial membrane[2][3].

Buforin II is a potent 21-amino acid antimicrobial peptide derived from a histone H2A protein found in the stomach of the Asian toad, Bufo bufo gargarizans. It is renowned for its broad-spectrum antimicrobial activity and its unique mechanism of action that deviates from the typical membrane disruption pathway employed by many other AMPs[4][5].

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the antimicrobial mechanisms of BLP-2 and Buforin II lies in their primary cellular targets. BLP-2 and related bombinin peptides are generally considered membrane-active, while Buforin II is a cell-penetrating peptide that targets intracellular components.

This compound: The Membrane Disruptor

Bombinin-like peptides, including BLP-2, are thought to exert their antimicrobial effects by permeabilizing the bacterial cell membrane. This action is attributed to their amphipathic α-helical structure, which allows them to interact with and insert into the lipid bilayer of bacterial membranes. This interaction leads to the formation of pores or a general destabilization of the membrane integrity, resulting in the leakage of essential cellular contents and ultimately, cell death. Importantly, bombinin-like peptides such as BLP-1, BLP-2, and BLP-3 have been shown to possess potent bactericidal capabilities without significant hemolytic activity, indicating a preference for bacterial membranes[1][6]. Recent studies on engineered bombinin H peptides further support a membrane-targeted mechanism involving the disruption of membrane integrity[3].

Bombinin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm BLP2 This compound Membrane_Outer Outer Leaflet BLP2->Membrane_Outer Electrostatic Attraction Membrane_Inner Inner Leaflet Membrane_Outer->Membrane_Inner Insertion & Pore Formation/ Membrane Destabilization Leakage Leakage of Cellular Contents Membrane_Inner->Leakage Disruption of Membrane Integrity Cell_Death Cell Death Leakage->Cell_Death

Mechanism of Action of this compound.
Buforin II: The Intracellular Assassin

In stark contrast to membrane-disrupting peptides, Buforin II translocates across the bacterial cell membrane without causing significant lysis or permeabilization[5][7]. Its ability to penetrate the cell is attributed to a crucial proline hinge within its structure[4]. Once inside the cytoplasm, Buforin II exerts its potent antimicrobial effect by binding to intracellular targets, primarily DNA and RNA[5]. This binding is significantly stronger than that of other peptides like magainin 2 and effectively inhibits essential cellular processes such as replication and transcription, leading to rapid cell death[5][7].

Buforin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm BuforinII Buforin II Membrane_Outer Outer Leaflet BuforinII->Membrane_Outer Initial Interaction Membrane_Inner Inner Leaflet Membrane_Outer->Membrane_Inner Translocation (Non-lytic) DNA_RNA DNA & RNA Membrane_Inner->DNA_RNA Binding Inhibition Inhibition of Cellular Functions (Replication, Transcription) DNA_RNA->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Mechanism of Action of Buforin II.

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of Bombinin-like peptides and Buforin II. Data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

PeptideEscherichia coliStaphylococcus aureusPseudomonas aeruginosaCandida albicansReference(s)
BHL-bombinin 16-644644[2]
Bombinin-BO1 -16-32-16-32[8]
Buforin II 44-1[4]

Note: Data for specific this compound is limited. BHL-bombinin and Bombinin-BO1 are closely related peptides from the bombinin family.

Table 2: Cytotoxicity (Hemolytic Activity)

PeptideHC50 (µg/mL)Hemolytic Activity at MICReference(s)
Bombinin-like peptides (BLP-1, -2, -3) >100Not significant[1]
BHL-bombinin >512Low (0-12.6%)[2]
Buforin II >200Very low[9]

HC50: The concentration of peptide that causes 50% hemolysis of red blood cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and Buforin II.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted microbial suspension is added to each well containing the peptide dilutions. A positive control (microbes without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed, often confirmed by measuring the optical density at 600 nm (OD600)[2].

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against eukaryotic cells by measuring the lysis of red blood cells (RBCs).

Protocol:

  • RBC Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.

  • Peptide Incubation: The peptide at various concentrations is added to the RBC suspension in a 96-well plate.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like 1% Triton X-100) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100. The HC50 value is the concentration of the peptide that causes 50% hemolysis[10].

Membrane Permeabilization Assays

These assays determine if a peptide disrupts the bacterial membrane.

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Its fluorescence increases significantly upon binding to nucleic acids. An increase in fluorescence indicates membrane permeabilization.

Protocol:

  • Bacterial Preparation: Bacteria are grown to mid-log phase, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).

  • Dye and Peptide Addition: The bacterial suspension is incubated with SYTOX Green dye (typically 1-5 µM) in the dark. The peptide is then added at the desired concentration.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation and 520 nm emission)[11][12]. An increase in fluorescence indicates membrane damage.

This assay uses liposomes (artificial vesicles) loaded with a self-quenching concentration of the fluorescent dye calcein (B42510) to model cell membranes. Peptide-induced membrane disruption causes the dye to leak out, resulting in dequenching and an increase in fluorescence.

Protocol:

  • Liposome (B1194612) Preparation: Large unilamellar vesicles (LUVs) are prepared from lipids that mimic bacterial or mammalian membranes. The lipids are hydrated in a buffer containing a high concentration of calcein (e.g., 80 mM), followed by extrusion to form LUVs.

  • Purification: Free calcein is removed from the liposome suspension by size-exclusion chromatography.

  • Leakage Assay: The calcein-loaded liposomes are incubated with various concentrations of the peptide.

  • Fluorescence Monitoring: The increase in calcein fluorescence is measured over time (e.g., excitation at 490 nm and emission at 520 nm).

  • Data Analysis: The percentage of leakage is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent like Triton X-100[13][14].

DNA Binding Assay (Gel Retardation Assay/EMSA)

This assay is used to assess the ability of peptides like Buforin II to bind to DNA.

Protocol:

  • DNA Probe: A specific DNA fragment (e.g., plasmid DNA or a PCR product) is used as the probe.

  • Binding Reaction: The DNA probe is incubated with increasing concentrations of the peptide in a suitable binding buffer.

  • Electrophoresis: The mixtures are loaded onto a non-denaturing agarose (B213101) or polyacrylamide gel.

  • Visualization: The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

  • Analysis: The binding of the peptide to the DNA retards the migration of the DNA through the gel, resulting in a band shift. The concentration of peptide at which a significant portion of the DNA is shifted indicates its DNA-binding affinity[15][16].

Experimental_Workflow MIC MIC Determination (Broth Microdilution) Membrane_Perm Membrane Permeabilization (SYTOX Green / Calcein Leakage) MIC->Membrane_Perm If active DNA_Binding DNA Binding Assay (Gel Retardation) MIC->DNA_Binding If active Hemolysis Hemolytic Assay Peptide Antimicrobial Peptide (BLP-2 or Buforin II) Peptide->MIC Peptide->Hemolysis

General Experimental Workflow for AMP Characterization.

Conclusion

This compound and Buforin II represent two distinct and effective strategies in the world of antimicrobial peptides.

  • This compound appears to follow a more conventional AMP mechanism, targeting and disrupting the bacterial membrane. Its low hemolytic activity suggests a promising therapeutic window, making it and other bombinin-like peptides attractive candidates for further development as topical or systemic antibacterial agents.

  • Buforin II employs a more sophisticated "Trojan horse" strategy, entering the bacterial cell without causing immediate membrane damage and inhibiting vital intracellular processes. This unique mechanism may be particularly advantageous in overcoming resistance mechanisms that are based on alterations in the cell membrane.

The choice between these or similar peptides for therapeutic development will depend on the specific application, the target pathogen, and the desired pharmacological profile. This guide provides the foundational knowledge for researchers to make informed decisions in the pursuit of novel antimicrobial therapies.

References

Evaluating the Therapeutic Index of Bombinin-Like Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial and anticancer agents, amphibian-derived peptides have emerged as a promising area of research. Among these, the Bombinin-like peptide (BLP) family, isolated from the skin secretions of Bombina species, has garnered attention for its potent biological activity. This guide provides a comparative evaluation of the therapeutic index of Bombinin-like peptides, with a focus on available data for prominent members of this family. Due to a lack of specific published data for "Bombinin-like peptide 2" (BLP-2), this guide will focus on the broader BLP family, using data from well-characterized members like BLP-7 and Bombinin-BO1. The performance of these peptides will be compared with Bombinin H peptides and other notable antimicrobial peptides (AMPs) such as Magainin II and Buforin II.

Understanding the Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It is typically calculated as the ratio of the concentration of a compound that is toxic to host cells to the concentration at which it is effective against the target pathogen or cancer cell. A higher TI indicates a safer therapeutic agent. For antimicrobial peptides, the TI is often calculated as:

TI = HC50 / MIC or TI = CC50 / MIC

Where:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • HC50 (Hemolytic Concentration 50%): The concentration of the peptide that causes 50% lysis of red blood cells.

  • CC50 (Cytotoxic Concentration 50%): The concentration of the peptide that causes 50% death of a specific mammalian cell line.

Comparative Analysis of Bombinin-Like Peptides and Alternatives

The following table summarizes the available quantitative data for various Bombinin-like peptides and their alternatives. It is important to note that the specific values can vary depending on the experimental conditions, such as the bacterial strain, cell line, and assay methodology.

Peptide FamilySpecific PeptideTarget Organism/Cell LineMIC (µM)HC50 (µM)CC50 (µM)Therapeutic Index (HC50/MIC or CC50/MIC)
Bombinin-Like Peptides BLP-7S. aureus3.12>128->41
E. coli6.25>128->20.5
HepG2 (Hepatoma)--2.83-
Bombinin-BO1S. aureus1.6Low-Favorable (qualitative)
E. coli6.6Low-Favorable (qualitative)
Bombinin H Peptides Bombinin H-BOS. aureus12.5~80-~6.4
E. coli25~80-~3.2
Magainins Magainin IIE. coli~10>100>100>10
Buforins Buforin IIE. coli~1.6>100>100>62.5

Bombinin-like peptides, such as BLP-7, generally exhibit a favorable therapeutic index with potent antimicrobial activity and low hemolytic activity.[1] In contrast, Bombinin H peptides tend to have higher hemolytic activity, resulting in a lower therapeutic index.[1] When compared to other well-known antimicrobial peptides like Magainin II and Buforin II, the more effective Bombinin-like peptides demonstrate comparable or potentially superior therapeutic indices, particularly Buforin II which shows very high efficacy at low concentrations with low toxicity.[2][3]

Experimental Protocols

Accurate determination of the therapeutic index relies on standardized and well-executed experiments. Below are detailed methodologies for the key assays.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Peptide stock solution

  • Sterile multichannel pipette and tips

  • Plate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Preparation of Peptide Dilutions: a. Prepare a 2-fold serial dilution of the peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected potency of the peptide.

  • Preparation of Bacterial Inoculum: a. Inoculate a single bacterial colony into MHB and incubate until the culture reaches the logarithmic growth phase. b. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. This will bring the final volume in each well to 100 µL and the bacterial concentration to 2.5 x 10^5 CFU/mL. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the OD at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Hemolytic Activity (HC50) Assay

This protocol outlines the procedure for determining the hemolytic activity of a peptide against human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Peptide stock solution

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of hRBC Suspension: a. Centrifuge fresh human blood to pellet the red blood cells. b. Wash the hRBC pellet three times with PBS by resuspension and centrifugation. c. Prepare a 4% (v/v) suspension of the washed hRBCs in PBS.

  • Peptide Dilutions: a. Prepare a 2-fold serial dilution of the peptide in PBS in a 96-well plate. The final volume in each well should be 50 µL.

  • Incubation: a. Add 50 µL of the 4% hRBC suspension to each well containing the peptide dilutions. b. Include a positive control (50 µL of 1% Triton X-100) and a negative control (50 µL of PBS). c. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: a. Centrifuge the plate to pellet the intact hRBCs.

  • Measurement of Hemolysis: a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of HC50: a. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. The HC50 value is the peptide concentration that causes 50% hemolysis, which can be determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most Bombinin-like peptides, and indeed many antimicrobial peptides, is the disruption of the microbial cell membrane. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) over the zwitterionic membranes of mammalian cells. This interaction leads to membrane permeabilization and ultimately cell death. Several models have been proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models.

Due to this direct physical mechanism of action, BLPs are not typically considered to modulate specific intracellular signaling pathways in the classical sense. Their effect is more akin to a direct assault on the cell's physical integrity.

Visualizations

Experimental Workflow for Determining Therapeutic Index

G Workflow for Therapeutic Index Determination cluster_mic MIC Determination cluster_hc50 HC50 Determination mic_prep Prepare Peptide Serial Dilutions mic_inoc Prepare and Add Bacterial Inoculum mic_prep->mic_inoc mic_inc Incubate at 37°C mic_inoc->mic_inc mic_read Read MIC Value mic_inc->mic_read ti_calc Calculate Therapeutic Index (HC50/MIC) mic_read->ti_calc hc50_prep Prepare Peptide Serial Dilutions hc50_rbc Prepare and Add hRBC Suspension hc50_prep->hc50_rbc hc50_inc Incubate at 37°C hc50_rbc->hc50_inc hc50_read Measure Hemolysis hc50_inc->hc50_read hc50_calc Calculate HC50 hc50_read->hc50_calc hc50_calc->ti_calc

Caption: Workflow for determining the therapeutic index of an antimicrobial peptide.

Proposed Mechanism of Action: Membrane Disruption

G Mechanism of Action: Membrane Disruption by Bombinin-Like Peptides cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer peptide Cationic Amphipathic Peptide (BLP) interaction Electrostatic Interaction with Anionic Membrane peptide->interaction insertion Insertion into Membrane interaction->insertion pore Pore Formation (e.g., Toroidal Pore) insertion->pore lysis Membrane Permeabilization and Cell Lysis pore->lysis

Caption: Proposed mechanism of membrane disruption by Bombinin-like peptides.

Conclusion

Bombinin-like peptides represent a promising class of antimicrobial and anticancer agents. The available data for members like BLP-7 suggest a favorable therapeutic index, characterized by potent activity against pathogens and low toxicity to host cells. This positions them as attractive candidates for further drug development. However, the lack of specific data for BLP-2 highlights the need for more comprehensive studies on individual members of this peptide family to fully elucidate their therapeutic potential. Future research should focus on systematic evaluations of the MIC, HC50, and CC50 of various BLPs to build a more complete picture of their structure-activity relationships and to identify the most promising candidates for clinical translation.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Bombinin-like Peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of synthetic peptides like Bombinin-like peptide 2 are paramount for ensuring laboratory safety and environmental protection. Although specific toxicological data for this compound may be limited, it is crucial to treat it as a potentially hazardous substance. Adherence to the following comprehensive disposal protocols is essential for minimizing risk and maintaining compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for any specific handling instructions.[1] In the absence of a specific SDS, general safety protocols for synthetic peptides should be strictly followed.

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. This serves as the primary barrier against accidental exposure.

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[1]

  • Respiratory Protection: When handling the lyophilized powder form of the peptide, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]

Core Disposal Principles

The disposal of this compound must be managed as hazardous chemical waste.[2] It is critical to follow all local, state, and federal regulations, in addition to your institution's specific Environmental Health and Safety (EHS) guidelines.[1][3] Never dispose of peptide solutions down the sanitary sewer or solid peptide waste in the regular trash.[1][4]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of both liquid and solid waste contaminated with this compound.

Liquid Waste Disposal

This category includes unused stock solutions, experimental buffers, and the initial rinse from any contaminated labware.[2]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all other chemical components of the solution.[2]

  • Inactivation (Recommended): To neutralize the peptide's biological activity before disposal, a chemical inactivation step is recommended. This should be performed in a chemical fume hood.[2] After inactivation, if strong acids or bases were used, the solution should be neutralized to a pH between 5.5 and 9.0.[2]

  • Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.[2]

Solid Waste Disposal

Solid waste includes any items that have come into contact with this compound, such as:

  • Gloves, pipette tips, and other disposable labware.[2]

  • Empty vials that contained the lyophilized peptide.[2]

  • Absorbent materials used for cleaning up spills.[2]

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should specify the contaminant, for example, "Solid waste contaminated with this compound."[2]

  • Storage: Store the sealed container in the satellite accumulation area for pickup by EHS.

Decontamination of Labware

For non-disposable labware (e.g., glass beakers, magnetic stir bars):

  • Initial Rinse: The first rinse of the labware must be collected and disposed of as liquid hazardous waste.[2]

  • Cleaning: After the initial rinse, further decontaminate the labware by soaking and washing with an enzymatic detergent solution, which is effective in breaking down residual peptides.[2]

Quantitative Data for Inactivation

The following table summarizes the recommended conditions for the chemical inactivation of peptide waste.

Inactivation MethodReagentFinal ConcentrationReaction Time
Chemical Oxidation 10% Bleach Solution (Sodium Hypochlorite)0.5-1.0%At least 30-60 minutes
Alkaline Hydrolysis Sodium Hydroxide (NaOH)1 MAt least 30-60 minutes

Data derived from general peptide disposal guidelines.[2]

Experimental Protocols

While a specific experimental protocol for the disposal of this compound is not available, the general procedure for inactivating peptide-containing liquid waste is as follows:

Objective: To neutralize the biological activity of this compound in a liquid waste solution prior to disposal.

Materials:

  • Liquid waste containing this compound

  • 10% bleach solution or 1 M Sodium Hydroxide (NaOH)

  • Appropriate hazardous waste collection container

  • pH indicator strips or a pH meter

  • Personal Protective Equipment (PPE)

Methodology:

  • Ensure all work is conducted within a certified chemical fume hood while wearing appropriate PPE.

  • To the collected liquid peptide waste, slowly add a 10% bleach solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[2] Alternatively, add 1 M NaOH.

  • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation.[2]

  • If using a strong base like NaOH, neutralize the solution to a pH between 5.5 and 9.0 by adding an appropriate acid.[2] Verify the pH using indicator strips or a pH meter.

  • Securely seal the container and ensure it is properly labeled for collection by EHS.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate Inactivate (Recommended) (e.g., 10% Bleach) collect_liquid->inactivate store_solid Store Sealed in Satellite Accumulation Area collect_solid->store_solid store_liquid Store Sealed in Satellite Accumulation Area inactivate->store_liquid ehs_pickup Arrange for EHS Pickup store_liquid->ehs_pickup store_solid->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Bombinin-like peptide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Bombinin-like peptide 2, ensuring laboratory safety and procedural integrity.

This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound, like many synthetic peptides, requires careful handling to avoid potential irritation or allergic reactions. While some safety data sheets (SDS) may not classify it as a hazardous substance, it is prudent to follow standard laboratory safety protocols.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are mandatory to protect against accidental splashes of peptide solutions.

  • Hand Protection: Wear chemical-resistant disposable gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.

  • Protective Clothing: A laboratory coat or gown should be worn at all times to protect skin and clothing from spills.

  • Respiratory Protection: In cases where the lyophilized powder is handled and dust may be generated, a dust mask or respirator is recommended to prevent inhalation.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water and seek immediate medical advice.

Physicochemical and Biological Properties

Understanding the properties of this compound is crucial for its effective and safe use in research.

PropertyValueSource
Molecular Formula C118H192N34O33[1]
Molecular Weight 2614.9 g/mol [1]
Amino Acid Sequence GIGASILSAGKSALKGFAKGLAEHFAN[1]
Appearance Lyophilized powder[1]
Solubility TFA salts generally enhance solubility in aqueous solutions.[2]
Biological Activity Exhibits antimicrobial activity, particularly against Gram-negative non-enteric bacteria. It is reported to have no hemolytic activity.[3]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storing this compound will ensure both the safety of laboratory personnel and the integrity of the peptide.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the lyophilized peptide in a tightly sealed container in a freezer at or below -20°C for long-term storage.

  • For short-term storage, refrigeration at 2-8°C is acceptable.

2. Reconstitution:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Reconstitute the peptide using a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer solution is suitable.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

3. Handling Solutions:

  • All handling of peptide solutions should be conducted in a designated clean area, such as a laminar flow hood, to prevent contamination.

  • Use sterile pipette tips and tubes to maintain the sterility of the stock solution.

  • Aliquot the reconstituted peptide into smaller volumes for individual experiments to avoid repeated freeze-thaw cycles, which can degrade the peptide.

4. Experimental Use:

  • When using the peptide in experiments, ensure that all equipment is properly calibrated and sterilized.

  • Clearly label all tubes and plates containing the peptide with its name, concentration, and the date of preparation.

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with the peptide, including pipette tips, vials, gloves, and paper towels, should be considered chemical waste.

  • Do not dispose of any peptide waste in the regular trash or down the drain.

2. Liquid Waste:

  • Collect all unused peptide solutions and contaminated liquids in a designated, clearly labeled hazardous waste container.

  • The container should be appropriate for the solvents used and should be kept securely sealed when not in use.

3. Solid Waste:

  • Place all contaminated solid waste, such as used vials and pipette tips, into a designated biohazard or chemical waste bag.

4. Decontamination and Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of peptide waste.

  • Follow all local, state, and federal regulations for the disposal of laboratory chemical waste. This may involve chemical inactivation or incineration by a licensed waste disposal service.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is necessary to mitigate any potential hazards.

1. Immediate Actions:

  • Alert others in the vicinity of the spill.

  • If the spill is large or involves a volatile solvent, evacuate the immediate area.

2. Small Spills (Aqueous Solutions):

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material, such as paper towels or a spill pad.

  • Clean the spill area with a suitable disinfectant or detergent solution.

  • Place all cleanup materials in a sealed bag and dispose of it as chemical waste.

3. Spills of Lyophilized Powder:

  • Avoid creating dust.

  • Gently cover the spill with a damp paper towel to wet the powder.

  • Carefully wipe up the material and place it in a sealed container for disposal as chemical waste.

  • Clean the spill area thoroughly.

4. Reporting:

  • Report all spills to your laboratory supervisor and follow your institution's incident reporting procedures.

By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.